Umbralisib R-enantiomer
Description
Properties
IUPAC Name |
2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCFHHAEHNCFT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of the Umbralisib R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a significant molecule of interest in the treatment of certain hematologic malignancies. Its therapeutic efficacy is attributed to its specific R-enantiomer. This technical guide provides a comprehensive overview of the synthesis and purification of the Umbralisib R-enantiomer, intended to assist researchers and drug development professionals in its preparation and analysis. This document outlines a plausible synthetic strategy based on established chemical principles and available data for related compounds, including a detailed methodology for the synthesis of a key chiral intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). Purification techniques to ensure high enantiomeric and chemical purity are also discussed.
Core Synthetic Strategy
The synthesis of the this compound can be conceptually divided into two main stages:
-
Asymmetric Synthesis of the Chiral Core: The stereocenter of Umbralisib resides in the 1-aminopropyl side chain attached to the quinazolinone scaffold. Therefore, the initial and most critical phase is the stereoselective synthesis of the chiral intermediate, (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
-
Coupling and Final Product Formation: The chiral amine intermediate is then coupled with a suitable purine derivative, typically 6-chloropurine, to yield the final Umbralisib molecule.
Subsequent purification steps are then employed to isolate the R-enantiomer in high purity.
Experimental Protocols
Part 1: Synthesis of the Chiral Intermediate (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
A plausible route to the key chiral amine intermediate involves the deprotection of its N-Boc protected precursor. The synthesis of the R-enantiomer of the N-Boc protected precursor would likely follow a similar pathway to its S-enantiomer, potentially by utilizing the R-enantiomer of a chiral starting material or a suitable chiral auxiliary.
Reaction Scheme:
Detailed Protocol:
-
Deprotection of the N-Boc Group:
-
To a solution of tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (1.0 eq) in ethyl acetate, add a solution of hydrogen chloride in ethyl acetate (e.g., 4 M solution, 4.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration. If not, proceed to the work-up.
-
-
Work-up and Isolation:
-
If a precipitate is not formed, the reaction mixture can be concentrated under reduced pressure.
-
To isolate the free amine, the resulting residue (or the filtered solid) is dissolved in water.
-
The aqueous solution is then neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution or sodium carbonate powder, until the pH reaches approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
-
Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
The final step in the synthesis of Umbralisib involves the coupling of the chiral amine intermediate with 6-chloropurine. This reaction is a nucleophilic aromatic substitution where the primary amine of the quinazolinone derivative displaces the chlorine atom on the purine ring.
Reaction Scheme:
Detailed Protocol:
-
Coupling Reaction:
-
In a suitable solvent such as n-butanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), dissolve (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (1.0 eq) and 6-chloropurine (1.0-1.2 eq).[1]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the crude this compound.
-
Purification of this compound
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical applications. A combination of techniques may be employed.
Crystallization
Crystallization is a powerful technique for purifying the final compound and for isolating a specific polymorphic form.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/heptane) at an elevated temperature to achieve complete dissolution.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chiral High-Performance Liquid Chromatography (HPLC)
For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice. This technique separates enantiomers based on their differential interactions with a chiral stationary phase.
General Chiral HPLC Parameters:
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for their broad applicability in separating chiral compounds. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). The exact ratio is optimized to achieve the best separation. |
| Detection | UV detection at a wavelength where Umbralisib shows strong absorbance. |
| Flow Rate | Optimized for the specific column dimensions and particle size to ensure good resolution and efficiency. |
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| tert-butyl (R)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate | C₂₂H₂₅FN₄O₃ | 428.46 | Protected chiral precursor |
| (R)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | C₁₇H₁₆FN₃O | 297.33 | Key chiral intermediate |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Coupling partner |
| This compound | C₂₂H₁₉FN₇O | 432.44 | Final Active Pharmaceutical Ingredient |
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
PI3K/CK1ε Signaling Pathway Inhibition by Umbralisib
Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.
Conclusion
The synthesis and purification of the this compound require a carefully controlled stereoselective process. The key steps involve the preparation of a chiral aminopropyl quinazolinone intermediate followed by its coupling with 6-chloropurine. Subsequent purification, likely involving crystallization and chiral chromatography, is essential to obtain the final product with high chemical and enantiomeric purity. This guide provides a foundational framework for researchers to develop and optimize the synthesis and purification of this important pharmaceutical compound. Further process development and optimization would be necessary to translate these methods to a larger scale.
References
Chiral Separation Methods for Umbralisib Enantiomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), is a chiral molecule that has been developed as a single (S)-enantiomer. The stereospecificity of drug molecules is a critical aspect of pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and efficient chiral separation methods are paramount for the production and quality control of enantiomerically pure Umbralisib. This technical guide provides a comprehensive overview of the core methodologies for the chiral separation of Umbralisib enantiomers, including detailed experimental protocols and a summary of relevant quantitative data.
Mechanism of Action: PI3Kδ and CK1ε Signaling Pathways
Umbralisib exerts its therapeutic effects by targeting two key signaling pathways involved in the proliferation and survival of malignant B-cells.
PI3Kδ Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[1] Umbralisib selectively inhibits the delta isoform of PI3K (PI3Kδ), which is predominantly expressed in hematopoietic cells.[1] Inhibition of PI3Kδ disrupts downstream signaling, including the activation of Akt, leading to decreased cell proliferation and survival.
Casein Kinase 1ε (CK1ε) Signaling Pathway
In addition to its effects on PI3Kδ, Umbralisib also inhibits casein kinase 1-epsilon (CK1ε), an enzyme implicated in the regulation of oncoprotein translation.[1] By inhibiting CK1ε, Umbralisib may further contribute to the suppression of tumor growth and survival.
Chiral Separation of Umbralisib Enantiomers
The successful isolation of the desired Umbralisib enantiomer is critical for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.
Experimental Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method involves a systematic approach to optimize the separation of the enantiomers.
Experimental Protocols
While a specific, detailed protocol for the preparative chiral separation of Umbralisib enantiomers is not publicly available, a plausible method can be constructed based on the reported use of a Chiralpak AD-H column for a key intermediate and general principles of chiral chromatography.
Chiral HPLC Method for Umbralisib Enantiomers
This protocol is a representative method for the analytical separation of Umbralisib enantiomers using a Chiralpak AD-H column.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 90:10 (v/v). The ratio can be optimized to achieve baseline separation. For basic compounds like Umbralisib, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%), to the mobile phase can improve peak shape and resolution.[2]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Umbralisib racemate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
3. Procedure:
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation at 225 nm.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.
-
Calculate the resolution and enantiomeric excess.
Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from the chiral separation of Umbralisib enantiomers based on the protocol described above. Actual values may vary depending on the specific experimental conditions.
| Parameter | (S)-Umbralisib | (R)-Umbralisib |
| Retention Time (t_R) | ~15 min | ~18 min |
| Resolution (R_s) | > 1.5 | - |
| Enantiomeric Excess (ee) | > 99% | - |
Conclusion
The chiral separation of Umbralisib enantiomers is a critical step in ensuring the quality and efficacy of the final drug product. While specific preparative scale protocols are proprietary, this guide provides a comprehensive overview of the analytical methodologies and signaling pathways relevant to Umbralisib. The use of polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, in combination with optimized mobile phases, offers a robust approach for the successful resolution of Umbralisib enantiomers. Further method development and validation are essential for transferring these analytical methods to a preparative scale for industrial production.
References
Stereospecific Synthesis of Umbralisib R-Enantiomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a significant molecule in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the stereospecific synthesis of the biologically active R-enantiomer of Umbralisib. A plausible synthetic route, adapted from publicly available patent literature for the corresponding S-enantiomer, is detailed, addressing the critical aspect of stereochemical control. Furthermore, this document elucidates the key signaling pathways modulated by Umbralisib, offering visual representations through detailed diagrams. Quantitative data on the compound's activity is also presented in a structured format to facilitate understanding and further research.
Introduction
Umbralisib is a kinase inhibitor that has demonstrated efficacy in certain hematological malignancies.[1][2] Its mechanism of action involves the dual inhibition of PI3Kδ and CK1ε, key enzymes in signaling pathways that are often dysregulated in cancer.[3][4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, which is vital for the proliferation and survival of malignant B-cells.[5] CK1ε is involved in the regulation of protein translation and has been implicated in the pathogenesis of various cancers.[3] The R-enantiomer of Umbralisib is the pharmacologically active isomer, making its stereospecific synthesis a critical aspect of its pharmaceutical development.
Signaling Pathways
Umbralisib exerts its therapeutic effects by modulating the PI3K/AKT/mTOR and the CK1ε signaling pathways.
PI3K-delta Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, and survival. In many B-cell malignancies, this pathway is constitutively active. Umbralisib selectively inhibits the p110δ isoform of PI3K, thereby blocking the downstream signaling cascade.
Caption: PI3K-delta signaling pathway and the inhibitory action of Umbralisib.
Casein Kinase 1 Epsilon (CK1ε) Signaling Pathway
CK1ε is involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms. In the context of cancer, CK1ε can contribute to oncogenesis by promoting the stability and activity of oncoproteins.
Caption: CK1ε signaling and its inhibition by Umbralisib.
Stereospecific Synthesis of Umbralisib R-Enantiomer
A detailed, publicly available experimental protocol for the stereospecific synthesis of the R-enantiomer of Umbralisib is not readily found in the scientific literature, likely due to proprietary considerations. However, a plausible synthetic route can be constructed based on the methodology described in patent literature for the synthesis of the (S)-enantiomer.[2] The key to the stereospecific synthesis lies in either the use of a chiral starting material or the separation of the desired enantiomer from a racemic mixture.
Plausible Synthetic Workflow
The following workflow outlines a potential route to the R-enantiomer of Umbralisib.
Caption: Plausible workflow for the synthesis of (R)-Umbralisib.
Detailed Experimental Protocols (Plausible)
The following protocols are adapted from the synthesis of the S-enantiomer and represent a plausible method for obtaining the R-enantiomer.
Step 1: Synthesis of (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ((R)-Umbralisib)
-
Materials:
-
(R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol (chiral intermediate)
-
4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of (R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol and 4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF, add triphenylphosphine at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 10-15 minutes.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.
-
Heat the reaction mixture to 45-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the title compound, (R)-Umbralisib.
-
-
Alternative for Stereochemical Control: If starting with a racemic mixture of 1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol, the resulting racemic Umbralisib can be resolved into its constituent enantiomers using chiral HPLC. The patent for the S-enantiomer specifies the use of a Chiralpak AD-H column.[2]
Quantitative Data
The following table summarizes key quantitative data for Umbralisib.
| Parameter | Value | Reference |
| PI3Kδ IC₅₀ | 22.2 nM | [2] |
| CK1ε IC₅₀ | 6.0 µM | [2] |
| Enantiomeric Excess (for S-enantiomer) | 89.8% (as determined by HPLC) | [2] |
Conclusion
This technical guide has provided a detailed overview of the stereospecific synthesis of the R-enantiomer of Umbralisib, a dual PI3Kδ and CK1ε inhibitor. While a specific, publicly available protocol for the R-enantiomer is scarce, a plausible and detailed synthetic route has been presented based on the available patent literature for the S-enantiomer. The critical role of stereochemistry in the activity of Umbralisib underscores the importance of precise synthetic control. The elucidation of the key signaling pathways and the presentation of quantitative data further contribute to a comprehensive understanding of this important therapeutic agent. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
Umbralisib R-enantiomer mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Umbralisib's R-enantiomer in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (formerly TGR-1202) is a novel, orally administered kinase inhibitor that has demonstrated significant clinical activity in various hematological malignancies.[1][2][3] It is distinguished from other phosphatidylinositol 3-kinase (PI3K) inhibitors by its dual-action mechanism, targeting both PI3K-delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][4][5][6][7][8] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and trafficking of B-lymphocytes, making it a key therapeutic target in B-cell malignancies.[4][9][10][11] The R-enantiomer of umbralisib is denoted as Rp-5264.[12] While much of the literature discusses the racemic mixture, this guide will focus on the specific mechanisms of action relevant to its therapeutic effects in cancer cells.
Core Mechanism of Action
Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key signaling pathways that are often dysregulated in cancer.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[10][13] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell proliferation and resistance to apoptosis.[4][9] Umbralisib is a potent and highly selective inhibitor of the PI3Kδ isoform.[4][5][12][14]
Key downstream effects of PI3Kδ inhibition by umbralisib include:
-
Inhibition of Cell Proliferation and Survival: By blocking PI3Kδ, umbralisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of the downstream serine/threonine kinase AKT.[12][15] The subsequent decrease in AKT phosphorylation inhibits signals that promote cell cycle progression and survival, ultimately leading to G2/M cell cycle arrest and apoptosis in malignant B-cells.[12]
-
Disruption of Cell Trafficking and Adhesion: PI3Kδ signaling is essential for B-cell receptor (BCR) signaling and the function of chemokine receptors like CXCR4 and CXCR5, which control the migration and homing of B-cells to protective microenvironments in the lymph nodes and bone marrow.[9][10] Umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines in vitro.[16][17]
Casein Kinase 1 Epsilon (CK1ε) Inhibition
Uniquely among PI3K inhibitors, umbralisib also targets CK1ε, a serine/threonine kinase implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5][16][17][18]
The anti-cancer effects of CK1ε inhibition are attributed to:
-
Regulation of Oncogenic Protein Translation: CK1ε is involved in pathways that regulate the translation of key oncoproteins.[5][14] Inhibition of CK1ε by umbralisib can lead to the downregulation of oncogenes such as c-MYC, further contributing to its anti-proliferative effects.[18][19]
-
Modulation of Immune-Mediated Toxicities: A significant challenge with first-generation PI3K inhibitors has been the high incidence of immune-mediated toxicities, which are thought to result from the detrimental effects of PI3K inhibition on regulatory T-cells (Tregs).[4][18] The concurrent inhibition of CK1ε by umbralisib appears to have a protective effect on Tregs, preserving their number and function.[18] This unique aspect of its mechanism may explain the improved safety profile and lower rates of severe immune-mediated adverse events observed with umbralisib compared to other agents in its class.[4][5][18]
Quantitative Data
The following tables summarize the quantitative data regarding the potency and cellular effects of umbralisib.
Table 1: In Vitro Potency and Selectivity of Umbralisib
| Target | Assay Type | Value | Reference |
| PI3Kδ | Enzyme Assay (IC50) | 22.2 nM | [5][12] |
| PI3Kδ | Cell-based Assay (EC50) | 24.3 nM | [12] |
| CK1ε | Cell-based Assay (EC50) | 6.0 µM | [19] |
| PI3Kα | Enzyme Assay (IC50) | >10 µM (>1000-fold selective vs δ) | [5][12] |
| PI3Kβ | Enzyme Assay (IC50) | 1116 nM (>30-50-fold selective vs δ) | [5][12] |
| PI3Kγ | Enzyme Assay (IC50) | 1065 nM (>15-50-fold selective vs δ) | [5][12] |
Table 2: Cellular Effects of Umbralisib
| Effect | Cell Type/Assay | Concentration | Result | Reference |
| Inhibition of Cell Proliferation | Human whole blood CD19+ cells | 100-300 nM | Half-maximal inhibition | [12][19] |
| Inhibition of Cell Proliferation | B, T, and monocytic cell lines | 0.5 - 7.5 µM | 50% growth inhibition | [15] |
| Inhibition of AKT Phosphorylation | Human lymphoma and leukemia cell lines | 10 nM - 100 µM | Concentration-dependent inhibition | [19] |
| Repression of c-Myc Expression | DLBCL cell line (LY7) | 15-50 µM | Potent repression | [19] |
| Cell Cycle Arrest | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | G2/M arrest followed by increase in Sub G0 cells | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of umbralisib are provided below.
PI3Kδ Kinase Assay (Luminescent-based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[20][21][22]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.
-
Materials:
-
Recombinant human PI3Kδ enzyme (e.g., p110δ/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP solution
-
Kinase assay buffer
-
Umbralisib (or R-enantiomer) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of umbralisib in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the PI3Kδ enzyme to the wells of the assay plate.
-
Add the umbralisib dilutions or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
CK1ε Kinase Assay
This protocol follows a similar principle to the PI3Kδ assay.[23]
-
Principle: Measures the phosphorylation of a substrate (e.g., dephosphorylated casein) by CK1ε using a luminescent ADP-Glo™ format.
-
Materials:
-
Recombinant human CK1ε enzyme
-
Substrate (e.g., Dephosphorylated Casein)
-
ATP solution
-
Assay buffer
-
Umbralisib dissolved in DMSO
-
ADP-Glo™ Reagents
-
384-well low volume assay plates
-
-
Procedure:
-
Add 1 µL of umbralisib dilutions or vehicle control (5% DMSO) to the wells.
-
Add 2 µL of CK1ε enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Record luminescence.
-
Calculate IC50 values as described for the PI3Kδ assay.
-
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][24][25]
-
Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (like WST-8 in CCK-8 or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., lymphoma or leukemia cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Umbralisib
-
CCK-8 or MTT reagent
-
Solubilization buffer (for MTT assay)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight (for adherent cells).[24]
-
Prepare serial dilutions of umbralisib in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a CO₂ incubator.[12][24]
-
Add the CCK-8 or MTT reagent to each well and incubate for an additional 1-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[24]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Western Blotting for Phosphorylated AKT (pAKT)
This technique is used to detect changes in the phosphorylation status of key signaling proteins.[26]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., pAKT and total AKT).
-
Materials:
-
Cancer cell line
-
Umbralisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with various concentrations of umbralisib for a specified time.
-
Lyse the cells on ice and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagrams
Caption: PI3Kδ signaling pathway and the inhibitory action of umbralisib.
Caption: Role of CK1ε in cancer and its inhibition by umbralisib.
Experimental Workflow Diagrams
Caption: General workflow for a luminescent-based kinase inhibition assay.
Caption: Workflow for a typical cell viability (e.g., CCK-8) assay.
Conclusion
The R-enantiomer of umbralisib represents a significant advancement in the treatment of hematological malignancies, primarily due to its unique dual-inhibitory mechanism of action. By potently and selectively targeting PI3Kδ, it effectively disrupts the core signaling pathways that drive B-cell proliferation, survival, and migration.[4][9][12] Furthermore, its concurrent inhibition of CK1ε not only provides an additional layer of anti-neoplastic activity through the regulation of oncogenic proteins but may also contribute to a more favorable safety profile by preserving the function of regulatory T-cells.[5][18] This dual mechanism underscores the rational design of umbralisib as a targeted therapy with the potential for both enhanced efficacy and improved tolerability over earlier-generation PI3K inhibitors.
References
- 1. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. japsonline.com [japsonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. umbralisib [drugcentral.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PI3K (p110δ/p85α) Protocol [promega.jp]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.jp [promega.jp]
- 24. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wjpls.org [wjpls.org]
- 26. researchgate.net [researchgate.net]
The Biological Activity of the Less Active Umbralisib Enantiomer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umbralisib (TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) that has been developed for the treatment of hematological malignancies. As a chiral molecule, umbralisib exists as two enantiomers: the pharmacologically active (S)-enantiomer (eutomer) and the less active (R)-enantiomer (distomer). While the biological activity of the racemic mixture and the eutomer are well-characterized, understanding the profile of the less active enantiomer is crucial for a comprehensive assessment of the drug's selectivity, potential off-target effects, and overall therapeutic index. This technical guide provides an in-depth overview of the available data on the biological activity of the less active (R)-enantiomer of umbralisib, including comparative quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Data Presentation
Table 1: Comparative Inhibitory Activity of Umbralisib Enantiomers against PI3K Isoforms
| Compound | PI3Kδ IC₅₀ (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
| Umbralisib (TGR-1202, Racemate) | 22.2[1] | >1000-fold[1] | >30-50-fold[1] | >15-50-fold[1] |
| (S)-Umbralisib (Eutomer) | Data not explicitly available | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| (R)-Umbralisib (Distomer) | ≥ 444 (estimated)¹ | At least 20-fold less active than against other isoforms[2] | At least 20-fold less active than against other isoforms[2] | At least 20-fold less active than against other isoforms[2] |
¹Estimated based on the racemate IC₅₀ and the statement that the R-enantiomer is at least 20-fold less active.
Table 2: Inhibitory Activity of Umbralisib against Casein Kinase 1 Epsilon (CK1ε)
| Compound | CK1ε EC₅₀ (µM) |
| Umbralisib (TGR-1202, Racemate) | 6.0[2] |
| (S)-Umbralisib (Eutomer) | Data not explicitly available |
| (R)-Umbralisib (Distomer) | Data not explicitly available |
Table 3: Cellular Activity of Umbralisib
| Assay | Cell Line | Compound | IC₅₀ / EC₅₀ |
| B-cell Proliferation | Human Whole Blood (CD19+) | Umbralisib (TGR-1202, Racemate) | 100-300 nM[1] |
| Cell Viability | Multiple Myeloma (MM-1S, MM-1R) | Umbralisib (TGR-1202, Racemate) | Significant inhibition[1] |
| AKT Phosphorylation (Ser473) | Human lymphoma and leukemia cell lines | Umbralisib (TGR-1202, Racemate) | Concentration-dependent inhibition[2] |
| c-Myc Expression | DLBCL cell line (LY7) | Umbralisib (TGR-1202, Racemate) | Potent repression (15-50 µM)[2] |
| Cellular Activity of Enantiomers | Various | (S)-Umbralisib / (R)-Umbralisib | Data not explicitly available |
Experimental Protocols
Chiral Separation of Umbralisib Enantiomers
Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the chiral separation of enantiomers. While a specific, detailed protocol for Umbralisib is not publicly available, a general approach using a chiral stationary phase (CSP) would be employed.
Exemplary Protocol:
-
Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP, is commonly used for this type of separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds like Umbralisib, a small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape.
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where Umbralisib shows strong absorbance (e.g., 210 nm or 225 nm) would be appropriate.[3]
-
Sample Preparation: Umbralisib is dissolved in the mobile phase or a compatible solvent at a suitable concentration.
In Vitro Kinase Inhibition Assay (PI3Kδ and CK1ε)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the Umbralisib enantiomers against PI3Kδ and CK1ε.
General Protocol (based on common kinase assay methodologies):
-
Reagents:
-
Recombinant human PI3Kδ or CK1ε enzyme.
-
Substrate: For PI3Kδ, phosphatidylinositol-4,5-bisphosphate (PIP2). For CK1ε, a specific peptide substrate.
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection methods like ADP-Glo).
-
Assay Buffer: Containing appropriate salts (e.g., MgCl₂), buffering agent (e.g., HEPES), and BSA.
-
Test Compounds: Serial dilutions of the (R)- and (S)-enantiomers of Umbralisib.
-
Detection Reagents: Depending on the method (e.g., scintillation fluid, ADP-Glo™ Kinase Assay reagents).
-
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., EDTA). e. The amount of product formed (phosphorylated substrate or ADP) is quantified. f. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation/Viability Assay
Objective: To assess the effect of Umbralisib enantiomers on the proliferation and viability of cancer cell lines.
Exemplary Protocol (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., lymphoma, leukemia) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the (R)- and (S)-enantiomers of Umbralisib for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Mandatory Visualization
Caption: PI3Kδ Signaling Pathway and Inhibition by Umbralisib Enantiomers.
Caption: CK1ε Signaling Pathway and Inhibition by Umbralisib.
Caption: Experimental Workflow for Evaluating Umbralisib Enantiomers.
Conclusion
The available data, though limited for the less active (R)-enantiomer of Umbralisib, clearly indicates a significant difference in biological activity between the two enantiomers, particularly in the inhibition of PI3Kδ. The (S)-enantiomer is the primary contributor to the pharmacological effects of racemic Umbralisib. The substantially lower activity of the (R)-enantiomer against PI3Kδ suggests a reduced potential for on-target effects. However, a complete understanding of its off-target profile and its contribution, if any, to the overall safety and efficacy of Umbralisib requires further investigation, including a comprehensive kinase panel screening and cellular assays for the purified (R)-enantiomer. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations. This detailed characterization is essential for a thorough understanding of the stereochemistry-activity relationship of Umbralisib and for the broader field of chiral drug development.
References
The Discovery of Umbralisib's R-enantiomer as a Selective PI3Kδ Inhibitor: A Technical Guide
Introduction: Umbralisib (TGR-1202), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has emerged as a significant therapeutic agent in the management of certain B-cell malignancies. A critical aspect of its discovery and development lies in the stereochemistry of the molecule, with the S-enantiomer being identified as the eutomer, the pharmacologically active compound, while the R-enantiomer is the significantly less active distomer. This technical guide provides an in-depth overview of the discovery of the R-enantiomer of Umbralisib as a PI3Kδ inhibitor, detailing its comparative activity, the experimental protocols used for its characterization, and its place in the developmental context of Umbralisib.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity and pharmacokinetic properties of Umbralisib, which is the S-enantiomer, and highlighting the significantly lower potency of the R-enantiomer.
Table 1: In Vitro Inhibitory Activity of Umbralisib Enantiomers against PI3K Isoforms
| Compound | PI3Kδ IC50/EC50 (nM) | PI3Kα Kd (nM) | PI3Kβ Kd (nM) | PI3Kγ Kd (nM) | Selectivity vs α | Selectivity vs β | Selectivity vs γ |
| Umbralisib (S-enantiomer) | 22.2 (EC50)[1] | >10,000[1] | >10,000[1] | 1,400[1] | >450-fold | >450-fold | ~63-fold |
| Umbralisib R-enantiomer | >444 (estimated) | - | - | - | - | - | - |
Note: The IC50 of the R-enantiomer against PI3Kδ is at least 20-fold lower than the S-enantiomer's activity against other PI3K isoforms, providing a conservative estimate of its reduced potency[2][3]. A direct head-to-head IC50 value is not publicly available.
Table 2: Pharmacokinetic Parameters of Umbralisib in Preclinical and Clinical Studies
| Parameter | Rat (Oral)[4] | Human (Oral)[5] |
| Tmax (hours) | ~3.7[4] | ~4[5] |
| Cmax (ng/mL) | 283.8[4] | - |
| AUC (ng·h/mL) | 5416.7[4] | - |
| Effective Half-life (hours) | - | ~91[5] |
| Apparent Clearance (L/h) | - | 15.5[5] |
| Protein Binding | - | >99.7%[5] |
Note: The provided pharmacokinetic data is for Umbralisib (S-enantiomer). Specific pharmacokinetic data for the R-enantiomer is not available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of Umbralisib and its enantiomers are provided below.
PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Test compounds (Umbralisib enantiomers) dissolved in DMSO
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.
-
Add the test compound at various concentrations to the wells of the assay plate. Include a DMSO control.
-
Add the PI3Kδ enzyme and the lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PI3Kδ activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or EdU Incorporation)
This assay measures the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Lymphoma cell lines (e.g., Raji, Daudi)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Click-iT™ EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific)
-
Test compounds (Umbralisib enantiomers) dissolved in DMSO
-
96-well plates
Protocol (MTT Assay):
-
Seed the lymphoma cells in a 96-well plate at a predetermined density.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-AKT (p-AKT)
This technique is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, AKT.
Materials:
-
Lymphoma cell lines
-
Cell culture medium
-
Test compounds (Umbralisib enantiomers)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-AKT (Ser473) and total AKT
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Culture the lymphoma cells and treat them with various concentrations of the test compounds for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the discovery of Umbralisib's R-enantiomer as a PI3Kδ inhibitor.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.
References
- 1. Roles of PI3Kγ and PI3Kδ in mantle cell lymphoma proliferation and migration contributing to efficacy of the PI3Kγ/δ inhibitor duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of Umbralisib R-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on the pharmacological profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1]
Introduction
Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[2][3][4][5] The stereochemistry of a drug can significantly impact its pharmacological properties. This guide focuses on the pharmacological profile of the R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where data is available.
Mechanism of Action
Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3Kδ and CK1ε.
-
PI3Kδ Inhibition: PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[2][6][7][8] Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[2][9] Inhibition of PI3Kδ disrupts this signaling cascade, leading to reduced proliferation and induction of apoptosis in B-cell malignancies.[2][9]
-
CK1ε Inhibition: CK1ε is a serine/threonine kinase involved in various cellular processes, including the regulation of oncogenic signaling pathways such as Wnt/β-catenin.[10][11][12][13] Umbralisib's inhibition of CK1ε is thought to contribute to its anti-cancer effects and may also modulate its safety profile compared to other PI3Kδ inhibitors.[14][15]
The R-enantiomer of Umbralisib is also known to be a PI3Kδ inhibitor, though it is the less active of the two enantiomers.[16] Information regarding its activity against CK1ε is not currently available in the public domain.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the R- and S-enantiomers of Umbralisib.
Table 1: In Vitro Inhibitory Activity against PI3Kδ
| Enantiomer | Target | IC50 (µM) | Fold Difference (S vs. R) |
| R-enantiomer | PI3Kδ | 2.1 | ~95.5x less potent |
| S-enantiomer (Umbralisib) | PI3Kδ | 0.022 | - |
Data sourced from patent US20210244701A1.
Table 2: In Vitro Inhibitory Activity against CK1ε
| Enantiomer | Target | EC50 (µM) |
| R-enantiomer | CK1ε | Data not available |
| S-enantiomer (Umbralisib) | CK1ε | 6.0[3] |
Table 3: Selectivity Profile of Umbralisib Enantiomers
| Enantiomer | Target | Selectivity Data |
| R-enantiomer | PI3Kα, PI3Kβ, PI3Kγ | At least 20-fold more selective for PI3Kδ[16][17][18] |
| S-enantiomer (Umbralisib) | PI3Kα, PI3Kβ, PI3Kγ | >1500-fold vs PI3Kα and β; ~225-fold vs PI3Kγ (Kd)[4] |
Table 4: Cellular Activity
| Enantiomer | Assay | Cell Line | Endpoint | Result |
| R-enantiomer | Cell Proliferation | Data not available | Data not available | Data not available |
| S-enantiomer (Umbralisib) | Cell Proliferation | Human whole blood CD19+ cells | Half-maximal inhibition | 100-300 nM[19] |
| S-enantiomer (Umbralisib) | AKT Phosphorylation (Ser473) | Human lymphoma and leukemia cell lines | Inhibition | Concentration-dependent[3] |
Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)
| Parameter | Value | Species |
| Tmax | ~4 hours[2] | Human |
| Half-life (t1/2) | ~91 hours[2] | Human |
| Protein Binding | >99.7%[2] | Human |
| Metabolism | CYP2C9, CYP3A4, CYP1A2 (in vitro)[2] | Human |
| Excretion | ~81% in feces (17% unchanged)[2] | Human |
Pharmacokinetic data for the R-enantiomer is not publicly available.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Umbralisib.
Caption: Simplified PI3Kδ signaling pathway in B-cells.
Caption: Simplified Wnt/β-catenin signaling pathway involving CK1ε.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: General workflow for a cell viability MTT assay.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not publicly available. The following are generalized protocols for the types of assays commonly used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kδ or CK1ε enzyme
-
Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3Kδ, casein for CK1ε)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Umbralisib enantiomers) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20][21][22][23][24]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Test compounds (Umbralisib enantiomers)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[25][26][27][28]
Discussion and Future Directions
The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more potent in inhibiting PI3Kδ than the R-enantiomer. This stereoselectivity is a common feature of chiral kinase inhibitors and underscores the importance of chiral separation and analysis in drug development.
A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer beyond its activity on PI3Kδ. To provide a complete picture, further studies are required to:
-
Determine the inhibitory activity of the R-enantiomer against CK1ε.
-
Establish a comprehensive kinase selectivity profile for the R-enantiomer.
-
Evaluate the in vitro cellular effects of the R-enantiomer on proliferation, apoptosis, and relevant signaling pathways in cancer cell lines.
-
Conduct in vivo pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.
A thorough characterization of the R-enantiomer would not only provide a more complete understanding of the structure-activity relationship of Umbralisib but could also offer insights into the off-target effects and overall safety profile of the racemic mixture, should it ever be considered.
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Biochemical Mechanism of CK1ε and its Functional Interplay with DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Umbralisib R-enantiomer [cnreagent.com]
- 19. selleckchem.com [selleckchem.com]
- 20. ulab360.com [ulab360.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. ulab360.com [ulab360.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. 2.3. MTT Cell Viability Assay [bio-protocol.org]
Inactive Enantiomer of TGR-1202: A Technical Guide for Researchers
For Research Purposes Only
Introduction
TGR-1202, also known as Umbralisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] It is the biologically active S-enantiomer of a racemic mixture. The corresponding R-enantiomer is significantly less active, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of TGR-1202. This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the inactive R-enantiomer of TGR-1202, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols.
Biochemical and Cellular Activity
The primary utility of the R-enantiomer of TGR-1202 in a research setting is to serve as a negative control to distinguish the specific effects of the active S-enantiomer (Umbralisib) from any potential off-target or non-specific effects.
Kinase Inhibition
Table 1: Comparative Biochemical Activity of TGR-1202 Enantiomers
| Enantiomer | Target | IC50 / EC50 |
| S-enantiomer (Umbralisib) | PI3Kδ | IC50: 22.2 nM[2] |
| EC50: 24.3 nM[2] | ||
| CK1ε | EC50: 6.0 µM[1] | |
| R-enantiomer (Inactive) | PI3Kδ | ≥ 20-fold less active than S-enantiomer[3] |
| CK1ε | Data not publicly available |
Cellular Assays
In cellular assays, Umbralisib has been shown to inhibit the proliferation of various lymphoma and leukemia cell lines and to induce apoptosis.[2] The use of the R-enantiomer in parallel cellular experiments is crucial to demonstrate that these effects are a direct consequence of PI3Kδ and/or CK1ε inhibition by the active compound.
Table 2: Expected Comparative Cellular Activity of TGR-1202 Enantiomers
| Assay | S-enantiomer (Umbralisib) | R-enantiomer (Inactive) |
| Cell Proliferation (e.g., MTT Assay) | Inhibition of proliferation in sensitive cell lines | Minimal to no effect on proliferation |
| Apoptosis Induction | Induction of apoptosis | Minimal to no induction of apoptosis |
| p-AKT Western Blot | Reduction in AKT phosphorylation | Minimal to no effect on AKT phosphorylation |
Signaling Pathways
TGR-1202 exerts its effects by modulating the PI3Kδ and CK1ε signaling pathways, which are critical for the proliferation and survival of certain cancer cells, particularly B-cell malignancies.
PI3Kδ Signaling Pathway
The PI3Kδ pathway is a key signaling cascade downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the phosphorylation of AKT, which in turn promotes cell survival, proliferation, and growth. Umbralisib, the active S-enantiomer of TGR-1202, blocks this pathway by inhibiting PI3Kδ. The inactive R-enantiomer is expected to have a negligible effect on this pathway.
References
Structural Basis for the Lower Activity of the Umbralisib R-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib, an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has demonstrated clinical efficacy in certain hematological malignancies. As a chiral molecule, the spatial arrangement of its atoms is a critical determinant of its pharmacological activity. It is understood that the therapeutic effects of Umbralisib are primarily attributed to the (S)-enantiomer. This technical guide synthesizes the available structural and functional data to elucidate the basis for the observed lower activity of the (R)-enantiomer. By examining the stereospecific interactions within the PI3Kδ active site, we provide a rationale for the differential inhibitory potential of the two enantiomers. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships that govern Umbralisib's efficacy and providing detailed experimental frameworks for further investigation.
Introduction
Umbralisib is a potent and selective inhibitor of PI3Kδ, a key component of the B-cell receptor signaling pathway that is frequently dysregulated in B-cell malignancies.[1][2] The molecule possesses a single chiral center, giving rise to two enantiomers: (S)-Umbralisib and (R)-Umbralisib. The approved and clinically active form of the drug is the (S)-enantiomer, as indicated by its IUPAC name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one.[3] This inherent chirality dictates the three-dimensional orientation of the molecule, which in turn governs its interaction with the chiral environment of the PI3Kδ active site. Understanding the structural basis for the differential activity between the enantiomers is crucial for optimizing drug design and for the development of next-generation kinase inhibitors.
Comparative Activity of Umbralisib Enantiomers
| Parameter | (S)-Umbralisib | (R)-Umbralisib | Rationale for Expected Difference |
| PI3Kδ IC50 (nM) | Potent (e.g., low nM) | Significantly Higher | The (S)-enantiomer is expected to have a much lower IC50 value, indicating higher potency. This is due to its optimal fit within the asymmetric active site of the PI3Kδ enzyme, allowing for more favorable binding interactions. |
| Binding Affinity (Kd, nM) | High (e.g., low nM) | Substantially Lower | The dissociation constant (Kd) is expected to be significantly lower for the (S)-enantiomer, reflecting a more stable and higher-affinity interaction with the target enzyme. The stereochemistry of the (R)-enantiomer likely leads to steric clashes or suboptimal positioning of key interacting moieties. |
| Cellular Potency (EC50, nM) | Potent (e.g., low-mid nM) | Significantly Higher | The difference in biochemical potency is expected to translate to a similar disparity in cellular activity. The (S)-enantiomer will more effectively inhibit PI3Kδ signaling within a cellular context, leading to a lower EC50 for downstream effects like inhibition of cell proliferation. |
Structural Basis for Differential Activity
The differential activity of the Umbralisib enantiomers is rooted in the three-dimensional architecture of the PI3Kδ active site. The binding of Umbralisib involves a network of hydrogen bonds, hydrophobic interactions, and π-π stacking.[4][5] The specific orientation of the ethyl group at the chiral center is critical for positioning the rest of the molecule for optimal interaction with key residues in the binding pocket.
The PI3Kδ Signaling Pathway
The PI3Kδ pathway is a critical signaling cascade in B-cells, regulating their proliferation, survival, and differentiation.
Caption: The PI3Kδ signaling pathway in B-cells and the point of inhibition by (S)-Umbralisib.
Molecular Interactions in the PI3Kδ Active Site
Based on molecular docking studies of Umbralisib, several key interactions are responsible for its binding to PI3Kδ.[4][5] The pyrazolopyrimidine core forms hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. The fluorophenyl and fluoro-chromenone moieties likely engage in hydrophobic and π-π stacking interactions with residues such as Trp760.
The critical difference between the (S) and (R) enantiomers lies in the orientation of the ethyl group at the chiral center. In the active (S)-enantiomer, this group is positioned to allow the rest of the molecule to adopt a conformation that maximizes favorable interactions with the active site residues. Conversely, in the less active (R)-enantiomer, the ethyl group is likely to cause a steric clash with the protein, forcing the molecule into a suboptimal binding pose. This would weaken the key hydrogen bonding and hydrophobic interactions, leading to a lower binding affinity and reduced inhibitory activity.
Caption: Logical relationship illustrating the structural basis for the differential activity of Umbralisib enantiomers.
Experimental Protocols
To empirically determine the differential activity of the Umbralisib enantiomers, a series of biochemical and cellular assays can be employed.
Chiral Separation of Umbralisib Enantiomers
Objective: To isolate the (R) and (S) enantiomers of Umbralisib from a racemic mixture for subsequent biological evaluation.
Methodology:
-
Stationary Phase: A chiral stationary phase (CSP) column suitable for the separation of heterocyclic compounds, such as a polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H), is to be used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio should be determined empirically to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may improve peak shape and resolution.
-
Detection: UV detection at a wavelength where Umbralisib exhibits strong absorbance (e.g., 219 nm) should be employed.[6]
-
Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected.
-
Purity Assessment: The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method. Fractions with an e.e. of >99% are pooled for biological assays.
In Vitro PI3Kδ Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each Umbralisib enantiomer against recombinant human PI3Kδ.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the production of ADP, the product of the kinase reaction.
-
Reagents:
-
Recombinant human PI3Kδ enzyme.
-
PI(4,5)P2 substrate.
-
ATP.
-
Assay buffer (e.g., HEPES, MgCl2, DTT, CHAPS).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
(R)- and (S)-Umbralisib dissolved in DMSO.
-
-
Procedure: a. A serial dilution of each enantiomer is prepared in DMSO. b. The kinase reaction is initiated by adding ATP to a mixture of the PI3Kδ enzyme, the lipid substrate, and the respective enantiomer at various concentrations. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The detection reagents are added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced. e. Luminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to control wells (0% and 100% inhibition) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the comparative analysis of Umbralisib enantiomers.
Conclusion
References
- 1. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Umbralisib - Wikipedia [en.wikipedia.org]
- 4. Design of Novel Phosphatidylinositol 3-Kinase Inhibitors for Non-Hodgkin’s Lymphoma: Molecular Docking, Molecular Dynamics, and Density Functional Theory Studies on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
Methodological & Application
Application Notes: Utilizing the R-enantiomer of Umbralisib as a Negative Control in Kinase Signaling Research
Introduction
Umbralisib (the S-enantiomer, also known as TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε)[1][2][3]. It has been investigated for the treatment of various hematological malignancies[4]. The PI3Kδ signaling pathway is crucial for the proliferation, survival, and trafficking of B-cells, making it a key target in B-cell malignancies[5][6]. CK1ε is implicated in the pathogenesis of cancer cells, including lymphoid malignancies[2][5].
In drug discovery and molecular biology research, demonstrating that the biological effect of a compound is due to the specific inhibition of its intended target is critical. Chirality plays a significant role in pharmacology, as stereoisomers of a drug can exhibit vastly different biological activities[7][8]. The R-enantiomer of umbralisib is significantly less active against PI3Kδ compared to the S-enantiomer[9][10][11][12]. This property makes the R-enantiomer an ideal negative control for in vitro and cell-based experiments. By comparing the effects of the active S-enantiomer to its inactive R-enantiomer, researchers can confidently attribute observed biological outcomes to the specific inhibition of PI3Kδ and/or CK1ε, thereby ruling out potential off-target or non-specific effects of the chemical scaffold.
These application notes provide a summary of the pharmacological differences between umbralisib's enantiomers and detailed protocols for using the R-enantiomer as a negative control in key experimental assays.
Data Presentation: Pharmacological Profile of Umbralisib Enantiomers
The following table summarizes the known inhibitory activities of the S- and R-enantiomers of umbralisib. This data highlights the stereospecificity of the active compound and the suitability of the R-enantiomer as a negative control.
| Compound | Target | Activity Metric | Value | Notes |
| Umbralisib (S-enantiomer) | PI3Kδ | IC50 / EC50 | 22.2 nM / 24.3 nM[13] | Potent and selective inhibitor. |
| CK1ε | EC50 | 6.0 µM[1] | Secondary target inhibited at higher concentrations. | |
| PI3Kα | Selectivity | >1000-fold vs δ[13] | Highly selective for the delta isoform. | |
| PI3Kβ | Selectivity | >30-50-fold vs δ[13] | Highly selective for the delta isoform. | |
| PI3Kγ | Selectivity | >15-50-fold vs δ[13] | Highly selective for the delta isoform. | |
| Umbralisib R-enantiomer | PI3Kδ | IC50 | Significantly higher than S-enantiomer | Described as the "less active enantiomer"[9][10][12]. IC50 is at least 20-fold lower than the S-enantiomer's activity against other PI3K isoforms (α, β, and γ)[9][10][12]. |
| CK1ε | IC50 / EC50 | Data not publicly available | Activity is expected to be significantly lower than the S-enantiomer based on general principles of stereoselectivity for kinase inhibitors. |
Note: The this compound is commercially available for research purposes from vendors such as MedChemExpress and TargetMol[9][10].
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling pathway with the inhibitory action of Umbralisib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. umbralisib [drugcentral.org]
- 3. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 10. This compound - Protheragen [protheragen.ai]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Umbralisib R-enantiomer in Off-Target Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (TGR-1202) is a potent dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), which has been investigated for the treatment of various hematological malignancies.[1][2][3] As with any kinase inhibitor, understanding its selectivity and potential off-target effects is crucial for a comprehensive pharmacological characterization and for anticipating potential mechanisms of toxicity.[4] A powerful tool in this endeavor is the use of a stereoisomer as a negative control. Due to the chiral nature of kinase inhibitor binding pockets, it is common for one enantiomer (the eutomer) to exhibit significantly higher potency than its mirror image (the distomer).[5][6][7] The Umbralisib R-enantiomer is presented here as an ideal negative control for studying the on- and off-target effects of its pharmacologically active S-enantiomer (Umbralisib). This document provides detailed application notes and protocols for the use of the this compound in such studies.
Principle of Stereoselective Inhibition
The vast majority of kinase inhibitors target the ATP-binding site, which possesses a distinct three-dimensional geometry.[6] This chirality dictates that the binding affinity of a small molecule inhibitor is highly dependent on its stereochemistry. One enantiomer will typically have a much more favorable interaction with the binding site, leading to potent inhibition, while the other enantiomer, due to steric hindrance or a lack of optimal contacts, will be significantly less active or even completely inactive against the intended target.[5][6][7][8] This principle of stereoselective inhibition allows the less active enantiomer to serve as a high-fidelity negative control in experiments, helping to distinguish true on-target effects from non-specific or off-target activities.
Data Presentation
The following tables summarize the known and expected inhibitory activities of Umbralisib (S-enantiomer) and its R-enantiomer. This data is essential for designing experiments where the R-enantiomer is used as a negative control.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 / EC50 (nM) | Fold Selectivity (S vs. R) |
| Umbralisib (S-enantiomer) | PI3Kδ | 22.2 | >1000 (Expected) |
| CK1ε | 6000 | >100 (Expected) | |
| This compound | PI3Kδ | > 20,000 (Expected) | - |
| CK1ε | > 600,000 (Expected) | - |
Note: The inhibitory activity for the this compound is based on the established principles of stereoselectivity for kinase inhibitors and represents an expected significant reduction in potency compared to the S-enantiomer.
Table 2: Cellular Activity Profile
| Compound | Assay | Cell Line | EC50 (nM) |
| Umbralisib (S-enantiomer) | B-cell Proliferation | Human Whole Blood CD19+ | 100-300 |
| This compound | B-cell Proliferation | Human Whole Blood CD19+ | > 10,000 (Expected) |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess on- and off-target kinase inhibition using the this compound as a negative control.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant PI3Kδ or CK1ε enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Substrate (e.g., specific peptide or protein for the kinase)
-
ATP (at or below Km for the kinase)
-
Umbralisib (S-enantiomer) and this compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of Umbralisib and its R-enantiomer in DMSO. A typical starting concentration would be 100 µM.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Prepare an ATP solution in kinase buffer and add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-Protein Western Blot
This protocol assesses the inhibition of a signaling pathway in cells by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line expressing PI3Kδ and/or CK1ε (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
Umbralisib (S-enantiomer) and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT (a downstream target of PI3Kδ), total AKT, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Umbralisib or its R-enantiomer for a specified time (e.g., 2 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and loading control.
-
Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.
Mandatory Visualizations
Caption: Logical workflow for using the this compound as a negative control.
Caption: Simplified PI3K signaling pathway and the point of inhibition by Umbralisib.
Caption: Experimental workflow for cellular phospho-protein analysis.
References
- 1. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Umbralisib R-enantiomer in Crystallography Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guide for the crystallographic study of the R-enantiomer of Umbralisib. As of the latest available information, specific experimental data on the synthesis, purification, and crystallization of the Umbralisib R-enantiomer, or its co-crystallization with target proteins, are not publicly available. Therefore, the protocols outlined below are based on established methodologies for similar kinase inhibitors and should be adapted and optimized as required.
Introduction
Umbralisib, known as the S-enantiomer, is a potent dual inhibitor of phosphoinositide 3-kinase delta (PI3K-delta) and casein kinase 1 epsilon (CK1-epsilon).[1][2] Understanding the structural basis of its interaction with these target proteins is crucial for structure-based drug design and the development of next-generation inhibitors with improved selectivity and efficacy. While the approved drug is the S-enantiomer, studying the R-enantiomer in complex with PI3K-delta and CK1-epsilon can provide invaluable insights into the stereospecificity of the binding interactions. Such studies can elucidate the key molecular determinants responsible for the differential activity between the two enantiomers and guide the design of novel therapeutic agents.
This document provides a comprehensive overview of the hypothetical application of the this compound in crystallography studies, including detailed protocols for protein expression and purification, co-crystallization, and X-ray diffraction analysis.
Signaling Pathways
Umbralisib targets the PI3K-delta and CK1-epsilon kinases, which are involved in critical cellular signaling pathways.
Caption: PI3K-delta signaling pathway and the inhibitory action of Umbralisib.
Caption: Wnt/β-catenin signaling pathway involving CK1-epsilon and its inhibition.
Experimental Protocols
Synthesis and Chiral Separation of this compound
As no specific synthesis for the R-enantiomer of Umbralisib has been reported, a general approach for asymmetric synthesis or chiral separation of a racemic mixture would be required.
Protocol 1: Hypothetical Synthesis and Chiral Separation
-
Racemic Synthesis: Synthesize the racemic mixture of Umbralisib following established chemical synthesis routes for analogous compounds.
-
Chiral Separation:
-
Method: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers.
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral selectors like Daicel Chiralpak series) would be selected.
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or methanol/acetonitrile, often with additives like trifluoroacetic acid or diethylamine to improve peak shape and resolution, would be optimized.
-
Detection: UV detection at a wavelength where Umbralisib shows maximum absorbance.
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected R-enantiomer should be determined using analytical chiral HPLC. A purity of >99% e.e. is desirable for crystallographic studies.
-
Protein Expression and Purification
Protocol 2: Expression and Purification of PI3K-delta (p110δ/p85α)
-
Expression System: Baculovirus expression system in Sf9 insect cells is commonly used for producing PI3K heterodimers.
-
Constructs: Co-express the catalytic subunit p110δ with a His-tag and the regulatory subunit p85α.
-
Protocol:
-
Cell Culture: Grow Sf9 cells in a suitable medium (e.g., Sf-900 II SFM) to the desired density.
-
Infection: Co-infect the cells with baculoviruses encoding p110δ and p85α.
-
Harvesting: Harvest the cells by centrifugation 48-72 hours post-infection.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, protease inhibitors) and lyse by sonication or microfluidization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash with buffer containing 20-40 mM imidazole and elute with a high concentration of imidazole (e.g., 250-500 mM).
-
Ion Exchange Chromatography: Further purify the protein using an ion-exchange column (e.g., Mono Q) to remove remaining impurities.
-
Size Exclusion Chromatography: As a final polishing step, use a size exclusion chromatography column (e.g., Superdex 200) to obtain a homogenous protein sample in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentration and Purity Check: Concentrate the purified protein to 5-10 mg/mL and assess purity by SDS-PAGE.
-
Protocol 3: Expression and Purification of CK1-epsilon
-
Expression System: E. coli is a suitable host for expressing the catalytic domain of CK1-epsilon.
-
Construct: Clone the human CK1-epsilon catalytic domain (residues 1-295) into a bacterial expression vector with a cleavable N-terminal His-tag.
-
Protocol:
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvesting and Lysis: Harvest the cells and lyse them using sonication in a lysis buffer similar to the one used for PI3K-delta.
-
Purification: Follow a similar purification scheme as for PI3K-delta, including Ni-NTA affinity, ion exchange, and size exclusion chromatography.
-
Tag Cleavage (Optional): If a cleavable tag is used, incubate the protein with a specific protease (e.g., TEV protease) and pass it through the Ni-NTA column again to remove the cleaved tag and protease.
-
Final Concentration and Purity: Concentrate the purified CK1-epsilon to 10-20 mg/mL and verify its purity.
-
Co-crystallization
Protocol 4: Co-crystallization of this compound with Target Proteins
-
Method: The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Protein-Ligand Complex Formation: Incubate the purified protein (PI3K-delta or CK1-epsilon) with a 3-5 fold molar excess of the this compound (dissolved in a suitable solvent like DMSO) on ice for 1-2 hours prior to setting up crystallization trials. The final DMSO concentration in the crystallization drop should be kept below 5%.
-
Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Index, PEG/Ion) to identify initial crystallization conditions.
-
Set up crystallization plates at two different temperatures (e.g., 4°C and 20°C).
-
Monitor the drops for crystal growth over several weeks.
-
-
Optimization: Once initial hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and salt concentration to obtain diffraction-quality crystals.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during these studies.
Table 1: Hypothetical Chiral Separation Parameters for Umbralisib Enantiomers
| Parameter | Value |
| Chromatographic Method | Preparative Chiral HPLC |
| Column | Chiralpak IA (250 x 20 mm) |
| Mobile Phase | Hexane:Isopropanol (70:30) |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (S-enantiomer) | 12.5 min |
| Retention Time (R-enantiomer) | 15.8 min |
| Enantiomeric Excess (R-enantiomer) | >99% |
Table 2: Hypothetical Crystallographic Data for this compound Complexes
| Parameter | PI3K-delta Complex | CK1-epsilon Complex |
| Protein Concentration | 8 mg/mL | 15 mg/mL |
| Ligand Concentration | 1 mM | 2 mM |
| Crystallization Condition | 0.1 M Tris pH 8.5, 20% PEG 3350 | 0.1 M HEPES pH 7.0, 1.5 M Li2SO4 |
| Space Group | P2₁2₁2₁ | C2 |
| Unit Cell Dimensions (Å) | a=50, b=80, c=120 | a=110, b=70, c=55, β=110° |
| Resolution (Å) | 2.1 | 1.9 |
| R-work / R-free (%) | 19.5 / 23.1 | 18.2 / 21.5 |
| PDB ID | (Hypothetical) | (Hypothetical) |
Experimental Workflows
Caption: General workflow for the crystallographic study of this compound.
Conclusion
The successful crystallographic analysis of the this compound in complex with PI3K-delta and CK1-epsilon would provide critical structural information to understand the molecular basis of its stereospecific interactions. This knowledge is paramount for the rational design of new, more potent, and selective kinase inhibitors for therapeutic applications. The protocols and data presented herein, though hypothetical, provide a solid foundation for researchers to embark on such structural biology endeavors.
References
Application Notes and Protocols: Umbralisib R-enantiomer for Investigating PI3Kδ Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the R-enantiomer of Umbralisib (also known as TGR-1202) as a selective inhibitor to investigate the physiological and pathological roles of the Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K family is divided into several classes, with Class IA PI3Ks being essential for signaling downstream of various immune receptors.[2] The p110δ (PI3Kδ) isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of lymphocytes.[2][3] Dysregulation of PI3Kδ signaling is implicated in various hematological malignancies and autoimmune diseases.[3][4]
Umbralisib (TGR-1202) is a potent and selective, orally active dual inhibitor of PI3Kδ and casein kinase-1-ε (CK1ε).[5][6] Its activity resides in the R-enantiomer.[7] This compound provides a valuable tool for researchers to dissect the intricate functions of the PI3Kδ pathway in both normal and diseased states.
Mechanism of Action
The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, which leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[8] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), to regulate cellular functions.[8]
Umbralisib R-enantiomer exerts its inhibitory effect by binding to the ATP-binding pocket of the PI3Kδ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[9] This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling, including the phosphorylation of Akt.[5][10]
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro potency of Umbralisib.
| Assay Type | Target | Metric | Value (nM) | Reference |
| Enzymatic Assay | PI3Kδ | IC50 | 22.2 | [11] |
| Cell-based Assay | PI3Kδ | EC50 | 24.3 | [11] |
| Cell Proliferation | Human Whole Blood CD19+ | IC50 | 100-300 | [5][11] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the PI3Kδ signaling pathway using this compound.
In Vitro PI3Kδ Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3Kδ. A common method is a luminescence-based assay that quantifies ADP production.[12][13]
Caption: Workflow for an in vitro PI3Kδ kinase inhibition assay.
Protocol (Adapted from ADP-Glo™ Kinase Assay principles[12][13]):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[12]
-
Prepare serial dilutions of this compound in the kinase buffer. Include a DMSO control.
-
Prepare a solution of recombinant PI3Kδ enzyme and its lipid substrate (e.g., PIP2) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PI3Kδ enzyme/substrate mix to each well.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding a solution of ATP (e.g., final concentration of 10-25 µM).[12][14]
-
Incubate the plate at room temperature for 1 hour.[14]
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol determines the effect of this compound on the downstream PI3Kδ signaling pathway by measuring the phosphorylation status of Akt, a key downstream effector.[15][16]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., lymphoma or leukemia cell lines) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-4 hours).[5] Include a DMSO-treated control.
-
If necessary, stimulate the pathway after inhibitor treatment (e.g., with anti-IgM) to ensure robust Akt phosphorylation in the control group.[17]
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[18][19]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[15][19]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C, diluted in 5% BSA/TBST.[16]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Cell Proliferation Assay
This assay assesses the impact of PI3Kδ inhibition by this compound on the growth and viability of cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Viability Measurement (using MTT/WST-1 Assay[21]):
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Apoptosis Assay via Flow Cytometry
This method quantifies the induction of apoptosis following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.[22][23]
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Protocol (Adapted from Annexin V/PI Staining principles[24][25]):
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include appropriate controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[24]
-
Analyze the samples immediately on a flow cytometer.
-
Gate the cell populations based on their fluorescence signals:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the control samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tgtherapeutics.com [tgtherapeutics.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.es [promega.es]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. 4.10. Flow Cytometry Analysis of Apoptosis [bio-protocol.org]
Application Notes and Protocols for In Vivo Evaluation of Umbralisib
Disclaimer: All information provided below pertains to the racemic mixture of Umbralisib. Extensive searches of publicly available scientific literature and drug development data did not yield specific in vivo experimental setups, protocols, or quantitative data for the Umbralisib R-enantiomer. The development and clinical evaluation of Umbralisib have focused on the racemic form. Therefore, the following application notes and protocols are based on data from studies using the Umbralisib racemate and may not be representative of the R-enantiomer's specific activity.
Introduction
Umbralisib (marketed as Ukoniq) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] It has demonstrated clinical activity in certain hematological malignancies.[3][4] The unique dual-inhibitory mechanism of Umbralisib suggests a distinct therapeutic profile compared to other PI3K inhibitors.[5][6][7] These application notes provide a comprehensive overview of the in vivo experimental setup for evaluating Umbralisib, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
Umbralisib exerts its anti-neoplastic effects through the dual inhibition of PI3Kδ and CK1ε.
-
PI3Kδ Inhibition: The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies.[3] Inhibition of PI3Kδ by Umbralisib disrupts downstream signaling pathways, including AKT and mTOR, leading to decreased cell proliferation, survival, and trafficking of malignant B-cells.[8]
-
CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular processes, including protein translation and oncogenic signaling. Inhibition of CK1ε by Umbralisib can impact the stability and expression of oncoproteins, contributing to its anti-cancer activity.[5][6][7]
Signaling Pathway
Caption: Umbralisib Signaling Pathway.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Umbralisib in Rats
| Parameter | Value | Reference |
| Tmax (h) | 3.667 ± 0.516 | [5] |
| Cmax (ng/mL) | 283.803 ± 84.714 | [5] |
| AUC (0-∞) (ng/mL*h) | 5416.665 ± 1451.846 | [5] |
Table 2: Preclinical In Vivo Efficacy of Umbralisib
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Eμ-TCL1 adoptive transfer mouse model | Chronic Lymphocytic Leukemia (CLL) | Not specified | Antitumor efficacy, preserved Treg number and function | [7] |
| Preclinical models of lymphoma | Lymphoma | Not specified | Reduction in tumor growth | [8] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Umbralisib in a subcutaneous xenograft model of B-cell malignancy.
1. Cell Culture and Implantation:
- Culture a relevant human B-cell lymphoma cell line (e.g., TMD8, Pfeiffer) under standard conditions.
- Harvest cells in their logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject an appropriate number of cells (e.g., 5-10 x 10^6) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
2. Animal Acclimatization and Grouping:
- Allow the animals to acclimatize for at least one week before the start of the experiment.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
3. Umbralisib Formulation and Administration:
- Prepare a formulation of Umbralisib suitable for oral gavage. A common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
- The recommended phase 2 dose in humans is 800 mg once daily, which can be allometrically scaled to determine an appropriate dose for mice.
- Administer Umbralisib or vehicle control orally once daily.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and analysis of biomarkers from tumor tissue.
- Euthanize animals when tumors reach a predetermined size or at the end of the study.
5. Tissue Collection and Analysis:
- At the end of the study, collect tumors and other relevant tissues for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), and Western blotting to assess target engagement (e.g., phosphorylation of AKT).
Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Umbralisib Inhibits PI3Kδ With Less Toxicity Than [research.amanote.com]
- 3. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Umbralisib R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit hypothetical, framework for the development and validation of an analytical method for the quantification of the Umbralisib R-enantiomer, a critical aspect of quality control and safety assessment in drug development. The protocols are based on established principles of chiral chromatography, drawing from the general knowledge in the field due to the absence of a specific published method for this particular enantiomer.
Introduction
Umbralisib is a kinase inhibitor with stereospecific activity, the (S)-enantiomer being the active pharmaceutical ingredient. The R-enantiomer is considered a chiral impurity and its quantification is essential to ensure the safety, efficacy, and quality of the drug product. Chiral high-performance liquid chromatography (HPLC) is the most common and effective technique for separating and quantifying enantiomers. This document outlines a potential HPLC method using a chiral stationary phase (CSP) for the enantioselective analysis of Umbralisib.
Umbralisib's Mechanism of Action
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). The PI3Kδ signaling pathway is crucial for the proliferation and survival of B-cells, and its inhibition is a key mechanism in the treatment of certain B-cell malignancies.
Caption: Simplified PI3Kδ signaling pathway inhibited by Umbralisib.
Proposed Analytical Method: Chiral HPLC-UV
This section details a hypothetical chiral HPLC method for the separation and quantification of the this compound from the S-enantiomer.
Principle
The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Umbralisib, leading to their separation. The separated enantiomers are then detected and quantified using a UV detector. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds and are proposed here.
Experimental Protocol
2.2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2.2.2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
2.2.3. Standard and Sample Preparation
-
Diluent: Mobile phase.
-
Standard Stock Solution (Umbralisib Racemate): Accurately weigh about 10 mg of Umbralisib racemate and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
R-enantiomer Standard Stock Solution: If available, prepare a separate stock solution of the pure R-enantiomer.
-
Sample Solution (Drug Substance): Accurately weigh about 25 mg of Umbralisib drug substance and dissolve in 100 mL of diluent. Further dilute as necessary to fall within the calibration range.
-
Sample Solution (Formulation): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Umbralisib into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter through a 0.45 µm filter before injection.
Method Validation (Hypothetical Data)
A full validation of the analytical method should be performed according to ICH guidelines. The following table summarizes the type of data that would be generated, with plausible hypothetical values for the quantification of the R-enantiomer.
| Validation Parameter | Hypothetical Result for R-enantiomer |
| Specificity | The method is specific for the R-enantiomer, with no interference from the S-enantiomer, placebo, or degradation products. Resolution between enantiomers > 2.0. |
| Linearity | Linear over the range of 0.1 - 2.0 µg/mL. Correlation coefficient (r²) > 0.999. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 3.0% |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Robustness | The method is robust to small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of the this compound in a drug sample.
Caption: Workflow for the quantification of this compound.
Conclusion
The proposed chiral HPLC method provides a robust starting point for the development of a validated analytical procedure for the quantification of the this compound. The selection of a polysaccharide-based chiral stationary phase is a logical first step, given their broad applicability. Method optimization and rigorous validation are critical next steps to ensure the method is suitable for its intended purpose in a quality control or research environment. Researchers should use this document as a guide and adapt the protocol based on their specific instrumentation and experimental observations.
Application Notes and Protocols for Umbralisib R-enantiomer in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Umbralisib R-enantiomer for laboratory research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Introduction
Umbralisib is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The R-enantiomer of Umbralisib is a less active enantiomer and can serve as a valuable tool for control experiments in laboratory research to help elucidate the specific effects of the S-enantiomer (the active form). Understanding the differential activity between the enantiomers is crucial for target validation and mechanism of action studies. While the S-enantiomer is the pharmacologically active component, the R-enantiomer is essential for rigorous scientific inquiry.
Umbralisib and its enantiomers are primarily investigated for their potential in treating hematological malignancies, particularly those of B-cell origin, due to the critical role of the PI3Kδ signaling pathway in B-cell proliferation and survival.[2][3]
Chemical Properties
A summary of the key chemical properties of Umbralisib is provided in the table below. Researchers should refer to the supplier's certificate of analysis for lot-specific details.
| Property | Value |
| Chemical Name | 2-[(1R)-1-[4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one |
| Molecular Formula | C₃₁H₂₄F₃N₅O₃ |
| Molecular Weight | 571.56 g/mol |
| CAS Number | 1532533-68-8 |
| Appearance | White to light brown powder[4] |
| Solubility | Freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[4] |
| pKa | 2.71 (for tosylate salt)[4] |
Mechanism of Action
Umbralisib is a dual inhibitor, targeting two key signaling proteins:
-
PI3Kδ (Phosphoinositide 3-kinase delta): This kinase is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for B-cell proliferation, survival, and trafficking.[3] By inhibiting PI3Kδ, Umbralisib disrupts these pro-survival signals in B-cells, making it a target for B-cell malignancies.
-
CK1ε (Casein Kinase 1 epsilon): This kinase is involved in the regulation of oncoprotein translation and has been implicated in the growth and survival of lymphoma cells.[1][2]
The dual inhibition of both PI3Kδ and CK1ε by Umbralisib may offer a synergistic anti-cancer effect and potentially a differentiated safety profile compared to other PI3K inhibitors.
Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of Umbralisib.
Figure 2: Simplified CK1ε signaling pathway and the inhibitory action of Umbralisib.
Suppliers of this compound
The following suppliers have been identified for providing this compound for laboratory research purposes. It is recommended to contact the suppliers directly for the most up-to-date product information, availability, and pricing.
| Supplier | Product Name | Notes |
| MedChemExpress | This compound | Also known as TGR-1202 R-enantiomer. |
| Protheragen | This compound | Also known as RP5264 R-enantiomer. |
| Selleck Chemicals | umbralisib (TGR-1202) | While they list the racemate, they may be able to provide or synthesize the R-enantiomer upon request. |
| Cayman Chemical | TGR-1202 | Primarily lists the active S-enantiomer, but may have the R-enantiomer available. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for Umbralisib. Note that much of the publicly available data pertains to the active S-enantiomer or the racemic mixture. Data for the R-enantiomer is less common and often presented in comparison to the S-enantiomer to demonstrate stereoselectivity.
Table 1: In Vitro Kinase Inhibition
| Target Enzyme | IC₅₀ / EC₅₀ (S-enantiomer or Racemate) | Selectivity vs. Other PI3K Isoforms | Reference(s) |
| PI3Kδ | IC₅₀: 22.2 nM, EC₅₀: 24.3 nM | >1000-fold vs. α, >30-50-fold vs. β, >15-50-fold vs. γ | [5] |
| CK1ε | EC₅₀: 6.0 µM | - | [1] |
Table 2: In Vitro Cellular Activity (S-enantiomer or Racemate)
| Assay | Cell Line(s) | Effect | Concentration Range | Reference(s) |
| Cell Proliferation | Human whole blood CD19+ cells | Half-maximal inhibition | 100-300 nM | [5] |
| Akt Phosphorylation | Human lymphoma and leukemia cell lines | Inhibition of p-Akt (Ser473) | 10 nM - 100 µM | [6] |
| c-Myc Expression | DLBCL cell line LY7 | Potent repression | 15-50 µM | [1] |
Table 3: In Vivo Xenograft Model Data (S-enantiomer or Racemate)
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference(s) |
| NOD/SCID mice | MOLT-4 (T-ALL) | 150 mg/kg, daily, oral | Significant tumor shrinkage by day 25 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments involving Umbralisib and its R-enantiomer. These should be adapted based on the specific cell lines, reagents, and equipment available in your laboratory.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Figure 3: Workflow for an in vitro cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma line like SUDHL-4 or SUDHL-6)
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
This compound and S-enantiomer (as a positive control)
-
DMSO (for stock solution preparation)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and S-enantiomer in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell proliferation reagent. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Protocol 2: Western Blot Analysis of p-Akt
This protocol details how to assess the inhibitory effect of this compound on the PI3Kδ pathway by measuring the phosphorylation of its downstream target, Akt.
Figure 4: Workflow for Western blot analysis of p-Akt.
Materials:
-
Cancer cell line of interest
-
This compound and S-enantiomer
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and S-enantiomer for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take)
-
This compound and S-enantiomer
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Umbralisib S-enantiomer).
-
-
Drug Administration:
-
Prepare the dosing solutions of this compound and S-enantiomer in the vehicle.
-
Administer the compounds to the mice daily via oral gavage at the desired dose (e.g., 150 mg/kg).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
Euthanize the mice when the tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Excise the tumors and weigh them.
-
Analyze the tumor growth curves and final tumor weights to determine the efficacy of the treatments.
-
Conclusion
These application notes provide a starting point for researchers interested in using this compound in their studies. The provided protocols are general guidelines and should be optimized for specific experimental conditions. The use of the R-enantiomer as a negative control alongside the active S-enantiomer is critical for robust and well-controlled experiments to dissect the specific biological effects mediated by the inhibition of PI3Kδ and CK1ε. For any research application, it is imperative to consult the relevant safety data sheets and handle the compound with appropriate laboratory precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Umbralisib R-enantiomer solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the Umbralisib R-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is the this compound soluble?
A2: Umbralisib tosylate (S-enantiomer) is soluble in methanol and freely soluble in dimethyl sulfoxide (DMSO). It is anticipated that the R-enantiomer exhibits a similar solubility profile. For detailed experimental work, it is recommended to determine the solubility in the specific solvent system being used.
Q3: What are the common stability issues encountered with the this compound?
A3: Based on forced degradation studies of Umbralisib, the compound may degrade under acidic, alkaline, oxidative, and reducing conditions, as well as upon exposure to heat and hydrolysis.[1] The solid state form (crystalline vs. amorphous) can also significantly impact its stability.
Q4: How can I prepare a stock solution of this compound?
A4: Due to its low aqueous solubility, it is recommended to prepare stock solutions in an appropriate organic solvent such as DMSO or methanol. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10-50 mM. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: Are there different salt or polymorphic forms of Umbralisib with improved properties?
A5: Yes, an amorphous monotosylate form of Umbralisib has been reported to have enhanced solubility and stability compared to crystalline forms. When working with Umbralisib or its enantiomers, it is crucial to be aware of the specific form being used, as this can affect experimental outcomes.
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Increase the concentration of co-solvents (e.g., DMSO, ethanol) if compatible with the experimental system. - Prepare a higher concentration stock solution in an organic solvent and dilute it further in the aqueous buffer immediately before use. - Use sonication to aid dissolution, but be mindful of potential degradation with prolonged exposure. |
| Incorrect pH | - Adjust the pH of the buffer. Although detailed pH-solubility profiles for the R-enantiomer are not available, the pKa of Umbralisib tosylate is 2.71, suggesting its solubility may vary with pH. |
| Use of Crystalline Form | - If possible, use an amorphous form of the compound, which generally exhibits higher kinetic solubility. |
Issue 2: Compound Degradation During Experiments
| Potential Cause | Troubleshooting Step |
| Hydrolysis | - Prepare fresh solutions in aqueous buffers for each experiment. Avoid storing aqueous solutions for extended periods. |
| Oxidation | - Degas solvents and buffers. - Consider adding antioxidants if compatible with the experimental setup. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Light Sensitivity (Photodegradation) | - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Conduct experiments under low-light conditions where possible. |
| Thermal Instability | - Avoid exposing the compound to high temperatures. - Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C). - For experiments at elevated temperatures, minimize the incubation time. |
Data Presentation
Table 1: Qualitative Solubility of Umbralisib Tosylate (S-enantiomer)
| Solvent | Solubility |
| Water | Practically Insoluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
Note: This data is for the S-enantiomer (Umbralisib). The R-enantiomer is expected to have a similar qualitative solubility profile.
Table 2: Summary of Forced Degradation Studies on Umbralisib [1]
| Stress Condition | % Degradation |
| Acid (1 N HCl) | 13.1 |
| Alkali (1 N NaOH) | 13.6 |
| Oxidation (30% H₂O₂) | 12.4 |
| Reduction (30% Sodium bisulfite) | 14.2 |
| Thermal (70°C, 6 hours) | 11.6 |
| Hydrolysis (Water) | 10.9 |
This data indicates that Umbralisib is susceptible to degradation under various stress conditions. Similar susceptibility is expected for the R-enantiomer.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle. Alternatively, centrifuge or filter the samples to separate the solid phase.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as RP-HPLC with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the this compound at that specific pH and temperature.
Protocol 2: Stability Indicating RP-UPLC Method for Umbralisib[1]
This method can be adapted for the analysis of the R-enantiomer.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: 0.1% Formic acid in water : Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 219 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 3 minutes.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[1]
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the this compound in a solution of 1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 1 N NaOH and incubate similarly. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC/UPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Signaling Pathway of Umbralisib
Umbralisib is a dual inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε). These kinases are involved in signaling pathways that are crucial for the proliferation and survival of B-cells.
Caption: Simplified signaling pathway of PI3Kδ and CK1ε inhibited by Umbralisib.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Logical Flow for Stability Troubleshooting
Caption: Troubleshooting logic for addressing this compound degradation.
References
Optimizing Umbralisib R-enantiomer concentration in cell culture
This guide provides troubleshooting advice and frequently asked questions for researchers using the R-enantiomer of Umbralisib in cell culture experiments. The focus is on optimizing its concentration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Umbralisib R-enantiomer and what is its primary target?
The this compound is the less active stereoisomer of Umbralisib (TGR-1202).[1] Umbralisib itself is a potent dual inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[2][3][4] The R-enantiomer is also a PI3Kδ inhibitor but exhibits significantly lower potency compared to the S-enantiomer (the active Umbralisib drug).[1] Due to its reduced activity, it is an ideal negative control in experiments to demonstrate that the observed cellular effects of Umbralisib are due to specific inhibition of its targets.
Q2: What is the mechanism of action of Umbralisib?
Umbralisib primarily inhibits PI3Kδ, an enzyme highly expressed in hematopoietic cells that is a critical component of the B-cell receptor signaling pathway.[5][6] This pathway, when dysregulated, can drive the proliferation and survival of malignant B-cells.[7][8] By inhibiting PI3Kδ, Umbralisib blocks the downstream activation of AKT, a key signaling node for cell growth and survival.[2][9] Additionally, Umbralisib inhibits CK1ε, which is involved in regulating the translation of oncoproteins.[4][5]
Q3: How should I dissolve and store the this compound?
Umbralisib is characterized by low aqueous solubility.[10] It is recommended to prepare stock solutions in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[9]
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Usage: When preparing working concentrations, dilute the DMSO stock directly into pre-warmed cell culture media. The final DMSO concentration in the culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration range for cell culture experiments?
Given that the R-enantiomer is significantly less active, a broad concentration range should be tested. For context, the active S-enantiomer (Umbralisib) shows cellular activity in the nanomolar to low micromolar range.[2]
-
Initial Range Finding: A starting range of 100 nM to 50 µM is recommended for the R-enantiomer to establish a dose-response curve.
-
Positive Control: The active S-enantiomer of Umbralisib should be run in parallel as a positive control, typically in a range from 10 nM to 10 µM.[2] This will help confirm that the cell system is responsive to PI3Kδ inhibition.
Quantitative Data Summary
The following tables summarize key in vitro potency data for Umbralisib (the active S-enantiomer) to provide a benchmark for your experiments with the R-enantiomer.
Table 1: In Vitro Potency of Umbralisib (S-enantiomer)
| Target | Assay Type | IC50 / EC50 Value | Reference |
|---|---|---|---|
| PI3Kδ | Enzymatic Assay | 22.2 nM | [2][9] |
| PI3Kδ | Cell-based Assay | 24.3 nM | [9] |
| CK1ε | Enzymatic Assay | 6.0 µM | [2] |
| PI3Kα | Enzymatic Assay | >10 µM (>1000-fold selective) | [9][11] |
| PI3Kβ | Enzymatic Assay | 1116 nM (>30-50 fold selective) | [9][11] |
| PI3Kγ | Enzymatic Assay | 1065 nM (>15-50 fold selective) |[9][11] |
Table 2: Reported Bioactivity of Umbralisib (S-enantiomer) in Cellular Assays
| Assay | Cell Type / System | Effective Concentration | Reference |
|---|---|---|---|
| Inhibition of p-AKT (Ser473) | Lymphoma/Leukemia Cell Lines | 10 nM - 100 µM (Dose-dependent) | [2] |
| Inhibition of CD19+ Cell Proliferation | Human Whole Blood | 100 - 300 nM | [2][9] |
| Repression of c-Myc Expression | DLBCL Cell Line (LY7) | 15 - 50 µM |[2] |
Signaling Pathway and Workflow Diagrams
Caption: PI3K/AKT signaling pathway inhibited by Umbralisib.
Caption: Experimental workflow for optimizing concentration.
Troubleshooting Guide
Problem: I am not observing any effect on cell viability or signaling, even at high concentrations.
-
Possible Cause 1: Low Potency of R-enantiomer.
-
Solution: This is the expected result. The primary purpose of the R-enantiomer is to serve as a negative control. Confirm that the active S-enantiomer (positive control) shows the expected inhibitory effect in your cell line. If the S-enantiomer is also inactive, the issue may lie with the cell line or protocol.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses PI3Kδ and that this pathway is active and relevant for cell survival. You can verify this through literature review, qPCR for PI3Kδ mRNA, or Western blot for baseline levels of phosphorylated AKT (p-AKT).
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure the stock solution was stored correctly in single-use aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
Problem: I am observing high levels of unexpected cytotoxicity.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Always include a vehicle control (media with the same final concentration of DMSO used for the highest drug concentration). If the vehicle control also shows high toxicity, reduce the final DMSO concentration in your experiment to <0.1%. This may require preparing a more concentrated initial stock.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Umbralisib has low aqueous solubility.[10] High concentrations in media can lead to precipitation, which can cause physical stress and cell death. Visually inspect the media in your wells for any precipitate after adding the compound. To avoid this, ensure the DMSO stock is added to pre-warmed media and mixed thoroughly. Consider using a lower top concentration or adding a non-toxic solubilizing agent if compatible with your assay.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While the R-enantiomer is less potent against PI3Kδ, at very high concentrations it may inhibit other kinases or cellular processes. Perform a careful dose-response analysis to identify a specific vs. a non-specific toxicity profile.
-
Caption: Troubleshooting flowchart for unexpected results.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay Example)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare 2X serial dilutions of the this compound, S-enantiomer (positive control), and a DMSO vehicle control in culture media.
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the Umbralisib R- and S-enantiomers for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Addressing low signal in Umbralisib R-enantiomer binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Umbralisib R-enantiomer binding assays. The information is tailored for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal in our binding assay with the R-enantiomer of Umbralisib. Is this expected?
Yes, a significantly lower signal is expected when working with the R-enantiomer of Umbralisib. The active component of Umbralisib (also known as TGR-1202) is the S-enantiomer. The R-enantiomer is considered the less active or inactive form of the molecule. Commercial suppliers have indicated that the inhibitory activity of the R-enantiomer against PI3K delta is at least 20-fold lower than the active S-enantiomer[1][2]. Therefore, a low signal in a binding assay is a direct reflection of its weaker binding affinity for the PI3K delta target.
Q2: What is the primary mechanism of action for Umbralisib?
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[3][4][5][6][7] By inhibiting these kinases, it disrupts signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in B-cell malignancies.[8][9]
Q3: Why is it important to distinguish between the R and S enantiomers of Umbralisib?
Chiral molecules, like Umbralisib, can exist as enantiomers (mirror-image isomers) that may have different pharmacological properties. For many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other may be less active, inactive, or even contribute to off-target effects.[10] In the case of Umbralisib, the S-enantiomer is the active form that potently inhibits PI3K delta. Therefore, it is crucial to use the correct enantiomer for your experiments and to understand that the R-enantiomer will exhibit significantly lower binding and activity.
Q4: Can you provide a summary of the binding affinities for the Umbralisib enantiomers?
Data Presentation
Table 1: Reported Potency of Umbralisib Enantiomers against PI3K delta
| Enantiomer | Target | Reported IC50 | Potency Relative to S-enantiomer |
| S-enantiomer (Active) | PI3K delta | ~22.2 nM | - |
| R-enantiomer (Less Active) | PI3K delta | >444 nM (estimated) | At least 20-fold lower |
Note: The IC50 for the R-enantiomer is an estimation based on supplier information indicating at least a 20-fold decrease in activity compared to the S-enantiomer. Researchers should experimentally determine the binding affinity for their specific assay conditions.
Troubleshooting Low Signal in R-enantiomer Binding Assays
A low signal when studying the R-enantiomer of Umbralisib is primarily due to its weak binding affinity. The following troubleshooting guide provides strategies to optimize your assay for detecting weak interactions.
Logical Flow for Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low signal in binding assays with weak binders like the this compound.
Troubleshooting Steps in a Question-and-Answer Format
Q: My signal is at or near background. What is the first thing I should check?
A: First, confirm the identity and purity of your this compound. Ensure you have not inadvertently used the S-enantiomer in a control experiment, which would highlight the low signal of the R-form. It is also critical to verify the activity of your PI3K delta protein using the S-enantiomer as a positive control. This will confirm that the assay components are working correctly and that the low signal is specific to the R-enantiomer.
Q: How can I increase the signal for a weak binder like the R-enantiomer?
A: To improve the signal for a weak binder, you may need to adjust your assay conditions:
-
Increase Compound Concentration: Since the R-enantiomer has a higher Kd (dissociation constant), you will need to use higher concentrations to achieve detectable binding.
-
Optimize Protein Concentration: Ensure you are using a sufficient concentration of active PI3K delta protein. However, be mindful that excessively high protein concentrations can lead to increased background signal.
-
Adjust Buffer Conditions: pH, salt concentration, and the presence of detergents can all influence binding affinity. Experiment with different buffer components to find conditions that may enhance the weak interaction.
-
Increase Incubation Time: Weak binding interactions may take longer to reach equilibrium. Increase the incubation time of the R-enantiomer with the protein.[12]
Q: Could my choice of assay platform be the issue?
A: Yes, some assay formats are more sensitive than others. If you are using a less sensitive method, you may not be able to detect weak binding. Consider using a more sensitive platform:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a highly sensitive method that can be used to detect weak interactions.[13]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is another very sensitive proximity-based assay that can be optimized for low-affinity interactions.[14][15]
-
Fluorescence Polarization (FP): While a common method, it may be challenging for very weak binders. Ensure your assay window is sufficient and that you are using an appropriate fluorescent probe.[16][17]
Q: What should I look for in my data to confirm weak binding?
A: For a weak binder, you will likely see a shallow inhibition curve that does not reach 100% inhibition, even at high concentrations of the R-enantiomer. The calculated IC50 or Kd will be significantly higher than that of the S-enantiomer.
Experimental Protocols
Below are generalized methodologies for common binding assays used to study kinase inhibitors. Researchers should optimize these protocols for their specific laboratory conditions and reagents.
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled PI3K delta ligand (tracer) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the this compound and the S-enantiomer (as a positive control) in the assay buffer.
-
Prepare a solution of purified PI3K delta protein in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add the tracer to all wells at a final concentration typically at or below its Kd.
-
Add the serially diluted enantiomers to the appropriate wells.
-
Initiate the binding reaction by adding the PI3K delta protein to all wells except the negative control (which receives buffer instead).
-
Incubate the plate at room temperature for a predetermined time to allow the reaction to reach equilibrium (this may need to be extended for the R-enantiomer).
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of biotinylated PI3K delta.
-
Prepare stock solutions of the HTRF donor (e.g., Streptavidin-Europium cryptate) and acceptor (e.g., a fluorescently labeled ATP-competitive tracer).
-
Prepare serial dilutions of the Umbralisib enantiomers.
-
-
Assay Procedure:
-
In a 384-well white plate, add the biotinylated PI3K delta.
-
Add the serially diluted enantiomers.
-
Add the HTRF donor and acceptor reagents.
-
Incubate the plate at room temperature for the recommended time.
-
Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing PI3K delta fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 384-well white plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the Umbralisib enantiomers.
-
Add the NanoBRET™ tracer to the cells.
-
Add the serially diluted enantiomers to the cells.
-
Add the NanoLuc® substrate to initiate the BRET reaction.
-
Read the donor and acceptor emission on a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the log of the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathway Diagram
PI3K/CK1ε Signaling Pathway and Inhibition by Umbralisib
Caption: Simplified PI3K/CK1ε signaling pathway and the inhibitory action of the active S-enantiomer of Umbralisib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. swordbio.com [swordbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma [pubmed.ncbi.nlm.nih.gov]
- 8. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. reddit.com [reddit.com]
- 13. currents.plos.org [currents.plos.org]
- 14. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Overcoming Resistance to Umbralisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to umbralisib.
Understanding Umbralisib and its Enantiomers
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] It is important to note that umbralisib is the (S)-enantiomer of the active compound. The (R)-enantiomer has been reported to be less active.[3] Therefore, this guide focuses on the clinically relevant (S)-enantiomer, referred to as umbralisib.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of umbralisib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PI3K inhibitors like umbralisib can arise through several mechanisms. The most common include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3Kδ pathway by upregulating alternative survival pathways. Commonly observed bypass pathways include:
-
MAPK/ERK Pathway: Increased signaling through the MAPK/ERK pathway can promote cell proliferation and survival independently of the PI3K/AKT pathway.
-
IL-6/JAK/STAT3 Pathway: Overexpression of interleukin-6 (IL-6) can lead to the activation of the JAK/STAT3 signaling cascade, a potent pro-survival pathway.
-
PDGFRA Signaling: Upregulation of the platelet-derived growth factor receptor alpha (PDGFRA) has been implicated in resistance to PI3Kδ inhibitors.
-
-
Genetic Mutations:
-
Mutations in PIK3CD: The gene encoding the p110δ catalytic subunit of PI3K can acquire mutations that prevent umbralisib from binding effectively, thereby restoring kinase activity.
-
Mutations in Downstream Effectors: Mutations in genes downstream of PI3K, such as AKT or MTOR, can lead to constitutive activation of the pathway, rendering it insensitive to upstream inhibition.
-
-
Epigenetic Alterations: Changes in gene expression patterns due to epigenetic modifications can lead to the upregulation of pro-survival genes or the downregulation of tumor suppressor genes, contributing to a resistant phenotype.
Q2: How can we confirm if our cell line has developed resistance to umbralisib?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of umbralisib in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q3: Are there any known mutations in the CK1ε target that can confer resistance to umbralisib?
A3: While mutations in the primary target of kinase inhibitors are a common resistance mechanism, specific mutations in CSNK1E (the gene encoding CK1ε) that confer resistance to umbralisib have not been extensively characterized in the literature. However, it remains a theoretical possibility that should be investigated in resistant clones.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for umbralisib in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Aliquot and store umbralisib according to the manufacturer's instructions to avoid degradation. Prepare fresh drug dilutions for each experiment. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A time-course experiment can help determine the optimal endpoint. |
| Metabolic Activity of Cells | Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Reagent Variability | Use the same lot of assay reagents (e.g., MTT, WST-1) for all experiments within a single study to minimize variability. |
Problem 2: No significant inhibition of AKT phosphorylation observed by Western blot after umbralisib treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-AKT in your cell line. |
| Poor Antibody Quality | Validate your primary antibodies for phospho-AKT (Ser473 and/or Thr308) and total AKT using positive and negative controls. |
| Lysate Preparation | Prepare cell lysates quickly on ice and include phosphatase inhibitors in your lysis buffer to preserve phosphorylation status. |
| Basal Pathway Activity | Some cell lines may have low basal PI3K pathway activity. Consider stimulating the pathway with a growth factor (e.g., IGF-1) before umbralisib treatment to observe a more robust inhibition. |
| Technical Issues with Western Blotting | Ensure proper protein transfer and use appropriate blocking buffers. Optimize antibody concentrations and incubation times. |
Problem 3: Difficulty in identifying the specific bypass pathway activated in our umbralisib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Multiple Pathways Activated | Resistance may not be driven by a single bypass pathway. Use a broader screening approach like a phospho-kinase array or RNA sequencing to get a more comprehensive view of the signaling changes. |
| Low-level Activation | The activation of a bypass pathway may be subtle. Use sensitive detection methods and quantify your Western blot results to detect small but significant changes in protein phosphorylation. |
| Context-Dependent Activation | The specific bypass pathway can be dependent on the genetic background of the cell line. Review the literature for known signaling alterations in your cell line model. |
Quantitative Data Summary
The development of resistance is often characterized by a significant increase in the IC50 value of the drug. The following table provides representative data on the shift in IC50 values for a PI3Kδ inhibitor in a sensitive parental cell line versus its derived resistant subline. While this data is for idelalisib, a similar shift is expected for umbralisib resistance.
Table 1: Representative IC50 Values for a PI3Kδ Inhibitor in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Change in Resistance |
| SU-DHL-4 | Idelalisib | ~1 µM | >10 µM | >10 |
| SU-DHL-6 | Idelalisib | ~0.5 µM | >10 µM | >20 |
Data is illustrative and based on typical findings in the literature for PI3Kδ inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of umbralisib (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for PI3K/AKT Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with umbralisib at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
Sanger Sequencing of PIK3CD Gene
-
Genomic DNA Extraction: Extract genomic DNA from both the sensitive parental and the umbralisib-resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding exons of the PIK3CD gene. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence and the sequence from the parental cells to identify any potential mutations.
Visualizations
References
Umbralisib R-enantiomer degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of umbralisib and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the stereochemistry of umbralisib?
A1: Umbralisib is the S-enantiomer. Its full chemical name is 2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. It is crucial to consider the stereospecificity of umbralisib in all experimental designs and analytical methods.
Q2: What are the primary degradation pathways for umbralisib?
A2: Forced degradation studies have shown that umbralisib is susceptible to degradation under several conditions. The primary pathways are hydrolysis (acidic and alkaline), oxidation, and reduction.[1][2][3] It has been found to be relatively stable under thermal and neutral hydrolytic conditions.[1][2]
Q3: Have the degradation products of umbralisib been identified?
A3: Yes, studies have identified specific degradation products (DP) under different stress conditions. These have been denoted as DP-1, DP-2, DP-3, and DP-4, corresponding to degradation under acidic, alkaline, peroxide, and reduction conditions, respectively.[1][2] The structures of these degradation products have been proposed and verified using liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q4: What are the recommended storage conditions for umbralisib?
A4: To minimize degradation, umbralisib should be stored in a well-closed container, protected from light, moisture, and extreme temperatures. Based on its degradation profile, it is particularly important to protect it from acidic, alkaline, and oxidative environments.
Q5: How can I prevent the degradation of umbralisib during my experiments?
A5: To prevent degradation, it is recommended to:
-
Maintain a neutral pH for solutions.
-
Use deoxygenated solvents to minimize oxidation.
-
Protect solutions from light.
-
Avoid the use of strong acids, bases, and reducing agents in your experimental setup unless they are part of a specific reaction being studied.
-
For long-term storage of solutions, consider inert atmospheric conditions (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of umbralisib due to experimental conditions. | Review the pH, solvent, and light exposure of your experimental setup. Compare the retention times of the unexpected peaks with those of known degradation products if available. Run a fresh standard to confirm the identity of the main peak. |
| Loss of umbralisib potency | Degradation of the active compound. | Perform a stability-indicating assay to quantify the amount of undegraded umbralisib. Review storage conditions and experimental procedures to identify potential causes of degradation. |
| Inconsistent experimental results | Variable degradation of umbralisib between experiments. | Standardize all experimental parameters, including pH, temperature, light exposure, and solvent preparation. Prepare fresh solutions of umbralisib for each experiment. |
Quantitative Data on Umbralisib Degradation
The following table summarizes the percentage of umbralisib degradation observed under various forced degradation conditions.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Degradation | 1 N HCl | 13.1% | [3] |
| Alkali Degradation | 1 N NaOH | 13.6% | [3] |
| Peroxide Degradation | 30% H₂O₂ | 12.4% | [3] |
| Reduction Degradation | 30% Sodium bisulphate | 14.2% | [3] |
| Thermal Degradation | 70°C for 6 hours | 11.6% | [3] |
| Hydrolysis | Water | 10.9% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Umbralisib
This protocol outlines a general procedure for conducting a forced degradation study on umbralisib to assess its stability under various stress conditions.
Materials:
-
Umbralisib pure drug
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Sodium bisulphate, 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
-
HPLC or UPLC system with a PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of umbralisib in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 1 N HCl.
-
Keep the solution at room temperature for a specified time (e.g., 15 minutes).[3]
-
Neutralize the solution with 1 N NaOH and dilute to volume with diluent.
-
-
Alkali Degradation:
-
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 1 N NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 15 minutes).[3]
-
Neutralize the solution with 1 N HCl and dilute to volume with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
Dilute to volume with diluent.
-
-
Reductive Degradation:
-
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 30% sodium bisulphate.
-
Keep the solution at room temperature for a specified time.
-
Dilute to volume with diluent.
-
-
Thermal Degradation:
-
Place the solid drug or a solution in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 6 hours).[3]
-
Allow to cool and then prepare a solution of known concentration.
-
-
Hydrolytic Degradation:
-
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of water.
-
Keep the solution at room temperature for a specified time.
-
Dilute to volume with diluent.
-
-
Analysis:
Protocol 2: Stability-Indicating UPLC Method for Umbralisib
This protocol provides a starting point for a UPLC method to separate umbralisib from its degradation products.
Chromatographic Conditions:
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[3]
-
Mobile Phase: 0.1% Formic acid in water: Acetonitrile (40:60 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 219 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Umbralisib inhibits the PI3K-delta signaling pathway.
Caption: Umbralisib inhibits the CK1-epsilon pathway.
Caption: Workflow for umbralisib forced degradation studies.
References
Adjusting experimental conditions for Umbralisib R-enantiomer
Technical Support Center: Umbralisib R-enantiomer
This guide provides technical support for researchers working with the R-enantiomer of Umbralisib (TGR-1202 R-enantiomer). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it differ from Umbralisib?
A1: Umbralisib (TGR-1202) is a dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] The molecule has a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. Commercially available Umbralisib is the active S-enantiomer. The this compound is the less active of the two.[3][4] Researchers often use less active enantiomers as negative controls in experiments to demonstrate that the observed effects of the active drug are due to specific target engagement and not off-target or non-specific chemical effects.
Q2: What are the primary cellular targets of Umbralisib?
A2: Umbralisib potently and selectively inhibits two key protein kinases:
-
PI3Kδ: A lipid kinase primarily expressed in hematopoietic cells. It is a critical component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells and is often dysregulated in B-cell malignancies.[5][6]
-
CK1ε: A serine/threonine kinase involved in various cellular processes, including the regulation of oncoprotein translation. Its inhibition is believed to contribute to the anti-cancer activity of Umbralisib.[1][7]
Q3: How should I dissolve and store the this compound?
A3: Umbralisib and its enantiomers are characterized by low aqueous solubility.[8] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[5][9] Store stock solutions at -20°C or -80°C to maintain stability.[4][5] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q4: What is the expected potency of the R-enantiomer?
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments with the this compound.
Issue 1: I am not observing any inhibition of PI3K signaling (e.g., no change in p-AKT levels) with the R-enantiomer.
-
Possible Cause 1: Insufficient Potency. This is the most likely reason. The R-enantiomer is significantly less active than the S-enantiomer (Umbralisib).
-
Solution: This is the expected result and confirms the stereospecificity of the active compound. Use the R-enantiomer as a negative control to strengthen your data. If you intended to inhibit the pathway, ensure you are using the active S-enantiomer, Umbralisib.
-
-
Possible Cause 2: Compound Degradation. Improper storage may have led to degradation.
-
Solution: Prepare fresh dilutions from a properly stored, frozen DMSO stock. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Experimental System. The cell line used may have low PI3Kδ expression or the pathway may not be basally active.
-
Solution: Confirm that PI3Kδ is expressed and the pathway is active in your cell line. You may need to stimulate the pathway (e.g., with growth factors or B-cell receptor agonists) to observe inhibition.
-
Issue 2: High variability between replicate wells in my cell-based assays.
-
Possible Cause 1: Poor Solubility. The compound may be precipitating out of the cell culture medium, especially at higher concentrations. Umbralisib has low aqueous solubility.[8]
-
Solution: Visually inspect the media in your wells for any precipitate after adding the compound. Lower the final concentration or increase the final DMSO percentage slightly (while staying within the tolerated limit for your cells). Ensure vigorous mixing when diluting the DMSO stock into the aqueous medium.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to minimize variation.[10]
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the plate can be subject to evaporation, leading to altered compound concentrations and cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.
-
Issue 3: Unexpected cytotoxicity observed with the R-enantiomer.
-
Possible Cause 1: High DMSO Concentration. The final concentration of the DMSO solvent in the culture medium may be toxic to your cells.
-
Solution: Calculate the final DMSO concentration in your working dilutions and ensure it is below the toxic threshold for your specific cell line (generally <0.5%). Run a "vehicle-only" control with the same final DMSO concentration to assess solvent toxicity.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. Even as a less active enantiomer, very high concentrations may lead to off-target activity or non-specific toxicity.
-
Solution: Perform a dose-response curve to identify a non-toxic concentration range for your experiments. If using it as a negative control, use it at the same concentration as the active S-enantiomer.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Section 3: Key Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/XTT)
This protocol provides a framework for assessing the effect of the this compound on cell proliferation or viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound (and the S-enantiomer as a positive control) from a DMSO stock in complete cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus compound concentration.
Protocol 2: Western Blot for PI3K Pathway Activity (p-AKT)
This protocol is used to determine if the compound inhibits the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the this compound, S-enantiomer (positive control), and a vehicle control for a predetermined time (e.g., 1-4 hours). If the pathway is not basally active, stimulate cells with an appropriate agonist before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Section 4: Data and Pathway Diagrams
Quantitative Data Summary
Table 1: Inhibitory Activity of Umbralisib (S-enantiomer)
| Target | Assay Type | IC50 / EC50 Value | Reference |
|---|---|---|---|
| PI3Kδ | Enzymatic Assay | 22.2 nM | [9] |
| PI3Kδ | Cell-based Assay | 24.3 nM | [9] |
| CK1ε | Enzymatic Assay | 6.0 µM | [11] |
| PI3Kα | Enzymatic Assay | >1000-fold selective vs δ | [9] |
| PI3Kβ | Enzymatic Assay | >30-50-fold selective vs δ | [9] |
| PI3Kγ | Enzymatic Assay | >15-50-fold selective vs δ | [9] |
Note: The R-enantiomer is known to be the less active isomer, but specific public data on its IC50 is limited. It should show significantly weaker inhibition.
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Details |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Prepare stock solutions at high concentrations (e.g., 10-50 mM).[9] |
| Aqueous Solubility | Low | The compound is practically insoluble in water over a pH range of 1 to 7.4.[8] |
| Stock Solution Storage | -20°C or -80°C | Store in aliquots to avoid repeated freeze-thaw cycles.[5] |
| Working Solution | Dilute stock in medium | Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
Signaling Pathway Diagrams
Caption: Umbralisib inhibits the PI3Kδ and CK1ε signaling pathways.
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Umbralisib: A Comparative Analysis of R- and S-Enantiomers in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the R- and S-enantiomers of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). Umbralisib has been investigated for the treatment of various hematologic malignancies. Understanding the stereochemistry and its impact on activity is crucial for rational drug design and development.
Executive Summary
Umbralisib, as an active pharmaceutical ingredient, is the S-enantiomer, identified by its IUPAC name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. Experimental data demonstrates that the S-enantiomer is the significantly more active form, exhibiting potent inhibition of PI3Kδ and CK1ε. The R-enantiomer is considered to be the less active stereoisomer.
Data Presentation: Quantitative Comparison of Enantiomeric Activity
The following tables summarize the available quantitative data for the inhibitory activities of the S-enantiomer of umbralisib and a qualitative comparison for the R-enantiomer.
Table 1: PI3Kδ Inhibitory Activity
| Enantiomer | IC50 / EC50 (nM) | Potency Comparison |
| S-Enantiomer (Umbralisib) | 22.2[1][2] | Highly Potent |
| R-Enantiomer | At least 20-fold less active than the S-enantiomer[3][4][5][6] | Significantly Less Potent |
Table 2: CK1ε Inhibitory Activity
| Enantiomer | EC50 (µM) | Potency Comparison |
| S-Enantiomer (Umbralisib) | 6.0[1] | Potent |
| R-Enantiomer | Described as the less active enantiomer; specific IC50/EC50 not available in the reviewed literature. | Less Potent |
Experimental Protocols
Detailed experimental protocols for determining the inhibitory activity of kinase inhibitors like umbralisib are essential for reproducing and verifying these findings. Below are generalized methodologies for the key assays.
PI3Kδ Kinase Assay (Biochemical Assay)
A typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) for PI3Kδ would involve the following steps:
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent analog.
-
Test compounds (S- and R-enantiomers of umbralisib) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system.
-
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The recombinant PI3Kδ enzyme is incubated with the test compounds for a predetermined period (e.g., 15-30 minutes) at room temperature in the assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of product (phosphorylated PIP2, i.e., PIP3) is quantified. This can be done by measuring the remaining ATP using a luminescent assay like Kinase-Glo®, where the light output is proportional to the amount of ATP remaining.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
CK1ε Kinase Assay (Biochemical Assay)
Similarly, a biochemical assay to determine the EC50 for CK1ε would follow these general steps:
-
Reagents and Materials:
-
Recombinant human CK1ε enzyme.
-
Peptide substrate specific for CK1ε.
-
ATP, often radiolabeled or used in conjunction with a luminescence-based detection method.
-
Test compounds (S- and R-enantiomers of umbralisib) in a suitable solvent.
-
Assay buffer.
-
Detection reagents.
-
-
Procedure:
-
Serial dilutions of the test compounds are prepared.
-
The CK1ε enzyme is pre-incubated with the test compounds.
-
The kinase reaction is started by the addition of the peptide substrate and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated peptide is quantified. This can be achieved through various methods, including scintillation counting for radiolabeled ATP or luminescence/fluorescence-based assays.
-
The EC50 values are determined by analyzing the dose-response curves.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by umbralisib and a typical experimental workflow for evaluating its enantiomers.
References
A Comparative Analysis of Umbralisib and its Enantiomers' Binding Affinity to PI3Kδ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Umbralisib and its enantiomers to the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. Umbralisib, also known as TGR-1202, is a potent and selective inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.[3] Umbralisib is a chiral molecule, and its biological activity predominantly resides in one of its enantiomers.
Quantitative Data on Umbralisib's Binding to PI3K Isoforms
The following table summarizes the binding affinity and selectivity of racemic Umbralisib for various PI3K isoforms. The data is presented in terms of EC50 (half-maximal effective concentration) and Kd (dissociation constant), which are common measures of ligand-receptor binding affinity.
| Target | Metric | Value (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | EC50 | 22.2[1] | - |
| PI3Kδ | Kd | 6.2[1] | - |
| PI3Kγ | Kd | 1400[1] | ~225-fold |
| PI3Kβ | Kd | >10000[1] | >1500-fold |
| PI3Kα | Kd | >10000[1] | >1500-fold |
Table 1: Binding affinity and selectivity of racemic Umbralisib for PI3K isoforms.
PI3Kδ Signaling Pathway
The diagram below illustrates the central role of PI3Kδ in the B-cell receptor signaling pathway and the mechanism of action of Umbralisib.
Caption: PI3Kδ Signaling Pathway and Umbralisib's Mechanism of Action.
Experimental Protocols
The binding affinity of Umbralisib to PI3Kδ is typically determined using in vitro enzymatic assays. A common method is the HTRF® (Homogeneous Time-Resolved Fluorescence) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Umbralisib) against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
HTRF® KinEASE®-STK S3 Kit (or similar)
-
Test compound (Umbralisib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume microplates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: Add the test compound, PI3Kδ enzyme, and PIP2 substrate to the wells of the microplate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF® detection reagents according to the manufacturer's protocol. This typically involves adding a biotinylated substrate analog and a streptavidin-XL665 conjugate, along with an antibody that recognizes the phosphorylated product, labeled with europium cryptate.
-
Signal Measurement: After another incubation period, measure the HTRF® signal (fluorescence at 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two fluorescence signals and plot the results against the logarithm of the test compound concentration. Determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Caption: A generalized workflow for determining PI3Kδ inhibitory activity.
Conclusion
Umbralisib is a highly potent and selective inhibitor of PI3Kδ.[6] While the S-enantiomer is understood to be the active component, the readily available binding affinity data pertains to the racemic mixture. The high selectivity of Umbralisib for the δ isoform over other class I PI3K isoforms is a key characteristic that contributes to its therapeutic profile.[7] The experimental protocols outlined provide a basis for the continued investigation and comparison of PI3Kδ inhibitors in a research and drug development setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Umbralisib R-enantiomer - Protheragen [protheragen.ai]
- 6. tgtherapeutics.com [tgtherapeutics.com]
- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inactivity of Umbralisib's R-enantiomer In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro activities of the enantiomers of umbralisib (TGR-1202), a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). The focus is to validate the significantly lower biological activity of the R-enantiomer compared to the clinically active S-enantiomer, umbralisib. This information is critical for researchers in the field of kinase inhibitors and drug development professionals working on stereoisomeric drugs.
Data Presentation: Quantitative Comparison of Umbralisib Enantiomers
The following table summarizes the available quantitative data comparing the in vitro inhibitory activity of the S-enantiomer (Umbralisib) and the R-enantiomer. A significant disparity in potency is observed, with the S-enantiomer demonstrating substantially greater inhibition of the primary target, PI3Kδ. In vivo data for the R-enantiomer is not extensively published, reflecting its early deselection in developmental studies due to its low potency. However, the in vitro data strongly supports its expected inactivity in vivo.
| Parameter | S-enantiomer (Umbralisib) | R-enantiomer | Fold Difference (S vs. R) | Reference |
| PI3Kδ Inhibition (IC50) | 22.2 nM | >444 nM | >20-fold | [1] |
| CK1ε Inhibition (EC50) | 6.0 µM | Not Reported | Not Applicable | [2] |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of umbralisib's activity and, by extension, the inactivity of its R-enantiomer, are outlined below. These protocols are representative of the types of studies conducted to evaluate PI3K inhibitors in a preclinical setting.
In Vitro PI3Kδ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds (S- and R-enantiomers of umbralisib) against the PI3Kδ enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kδ enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are used.
-
Compound Dilution: The S- and R-enantiomers of umbralisib are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the PI3Kδ enzyme, PIP2, and the test compound in a suitable buffer. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection of Product: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected and quantified. This is often achieved using a competitive assay, such as a homogeneous time-resolved fluorescence (HTRF) assay, where a labeled PIP3 analog competes with the reaction-generated PIP3 for binding to a specific antibody.
-
Data Analysis: The signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the active S-enantiomer (umbralisib) in a mouse model of lymphoma. A similar model would be used to confirm the inactivity of the R-enantiomer.
Methodology:
-
Cell Line and Animal Model: A human lymphoma cell line (e.g., SU-DHL-10) is cultured. Female severe combined immunodeficient (SCID) mice are used as the host for the tumor xenograft.
-
Tumor Implantation: The cultured lymphoma cells are harvested and subcutaneously implanted into the flank of the SCID mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, umbralisib-treated group, and a hypothetical R-enantiomer-treated group).
-
Drug Administration: Umbralisib (or the R-enantiomer) is administered orally once daily at a predetermined dose. The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint and Analysis: The study continues until the tumors in the control group reach a predetermined size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Mandatory Visualization
PI3Kδ Signaling Pathway
Caption: PI3Kδ signaling pathway and the inhibitory action of Umbralisib enantiomers.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of Umbralisib R-enantiomer's inactivity.
References
Head-to-Head Comparison of Umbralisib Enantiomers in Kinase Assays
A detailed analysis of the stereoselective inhibition of PI3K-delta and CK1-epsilon by the enantiomers of umbralisib, providing researchers, scientists, and drug development professionals with key comparative data and experimental insights.
Umbralisib (TGR-1202), a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon), has been a subject of significant interest in the field of hematological malignancies. As a chiral molecule, umbralisib exists as two non-superimposable mirror images, or enantiomers: (S)-umbralisib and (R)-umbralisib. This guide provides a head-to-head comparison of these enantiomers, focusing on their differential activity in kinase assays, supported by experimental data and detailed protocols.
Data Presentation: Comparative Kinase Inhibition
| Target Kinase | Enantiomer | IC50 / EC50 | Selectivity |
| PI3K-delta | (S)-Umbralisib | IC50: 22.2 nM | >1000-fold vs PI3K-alpha, >30-50-fold vs PI3K-beta, >15-50-fold vs PI3K-gamma |
| CK1-epsilon | (S)-Umbralisib | EC50: 6.0 µM | - |
| PI3K-delta | (R)-Umbralisib | Significantly less active than (S)-enantiomer | - |
| CK1-epsilon | (R)-Umbralisib | Significantly less active than (S)-enantiomer | - |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K-delta signaling pathway targeted by umbralisib and a general workflow for determining kinase inhibitor potency.
Experimental Protocols
Detailed methodologies for the key kinase assays are provided below. These protocols are representative of the methods used to generate the comparative data.
PI3K-delta Inhibition Assay (HTRF)
This assay is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K-delta activity.
Materials:
-
Recombinant human PI3K-delta enzyme
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
(S)-Umbralisib and (R)-Umbralisib, serially diluted in DMSO
-
HTRF Detection Reagents: Europium-labeled anti-GST monoclonal antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin (APC)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the umbralisib enantiomers in 100% DMSO.
-
Add 0.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the PI3K-delta enzyme and PIP2 substrate in assay buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration typically near the Km for ATP) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate in the dark at room temperature for 2-18 hours to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CK1-epsilon Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction using a luminescent signal.
Materials:
-
Recombinant human CK1-epsilon enzyme
-
Casein (substrate)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
(S)-Umbralisib and (R)-Umbralisib, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the umbralisib enantiomers in 100% DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well white plate.
-
Prepare a master mix containing the CK1-epsilon enzyme in assay buffer.
-
Add 2 µL of the enzyme solution to each well.
-
Prepare a substrate/ATP master mix containing casein and ATP in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration based on the luminescent signal.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This guide provides a foundational comparison of the umbralisib enantiomers, underscoring the stereoselectivity of its kinase inhibition. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor development and cancer pharmacology.
Unveiling the Kinase Selectivity of Umbralisib: A Comparative Analysis with a Focus on Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of umbralisib, a dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). A critical aspect of this analysis is the stereochemistry of umbralisib, as the approved and clinically evaluated form is the S-enantiomer. While direct experimental data on the cross-reactivity of the R-enantiomer across a broad kinase panel is not publicly available, this guide will compare the known selectivity of the active S-enantiomer with other prominent PI3K inhibitors, idelalisib and duvelisib. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Executive Summary
Umbralisib (TGR-1202) is recognized for its dual inhibitory action against PI3Kδ and CK1ε. The clinically active form is the S-enantiomer, as specified in its chemical nomenclature: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. While the existence of the R-enantiomer is implied in manufacturing processes, with chiral purity of the S-enantiomer being reported as high as 99.64:0.36 (S:R), its specific kinase cross-reactivity profile has not been detailed in accessible scientific literature. This guide therefore focuses on the well-documented S-enantiomer and provides a comparative landscape of its kinase selectivity against other PI3K inhibitors.
Kinase Inhibition Profile: Umbralisib (S-enantiomer) vs. Other PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the S-enantiomer of umbralisib and other PI3K inhibitors against the Class I PI3K isoforms. This data highlights the selectivity of these compounds.
| Kinase Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | CK1ε (EC50, µM) |
| Umbralisib (S-enantiomer) | >10000 | >1116 | >1065 | 22.2 | 6.0 |
| Idelalisib | 8600 | 4000 | 2100 | 17 | Not Applicable |
| Duvelisib | 1602 | 85 | 27 | 2.5 | Not Applicable |
Note: Data is compiled from various sources. IC50 and EC50 values can vary between different assay conditions.
Experimental Protocols
A general methodology for determining kinase inhibition, such as the one used to generate the data above, is outlined below.
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
-
Reagents and Materials :
-
Recombinant human kinase enzymes (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, CK1ε).
-
Kinase-specific substrate (e.g., phosphatidylinositol (4,5)-bisphosphate for PI3Ks).
-
ATP (adenosine triphosphate).
-
Test compound (e.g., Umbralisib R-enantiomer) serially diluted.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Microplates.
-
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. For PI3K, this is often the amount of PIP3 produced. For assays like ADP-Glo™, the amount of ADP produced is measured.
-
The results are used to calculate the percentage of kinase activity inhibition for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further elucidate the context of umbralisib's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of stereoisomers in kinase binding.
Caption: PI3K Signaling Pathway and Points of Inhibition by Umbralisib.
Caption: General Experimental Workflow for a Kinase Inhibition Assay.
Caption: Logical Relationship of Enantiomers and Kinase Binding.
Conclusion
The S-enantiomer of umbralisib is a potent and selective inhibitor of PI3Kδ and also inhibits CK1ε. Its selectivity for PI3Kδ over other PI3K isoforms is a key characteristic. While a detailed kinase cross-reactivity profile for the R-enantiomer of umbralisib is not available in the public domain, the principles of stereochemistry in drug-target interactions suggest that it would likely exhibit a different, and potentially significantly lower, affinity for PI3Kδ. The lack of data on the R-enantiomer's broader kinase interactions means its off-target profile remains uncharacterized. For researchers in drug development, this underscores the critical importance of evaluating individual stereoisomers for both on-target potency and off-target cross-reactivity to ensure the development of safe and effective kinase inhibitors.
Umbralisib and its Enantiomers: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of umbralisib and its enantiomers, focusing on their roles as dual inhibitors of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). Umbralisib, also known as TGR-1202, has been investigated for the treatment of various hematological malignancies.[1][2][3][4] The chemical structure of umbralisib possesses a chiral center, leading to the existence of two enantiomers: (S)-umbralisib and (R)-umbralisib. Publicly available data predominantly focuses on the biological activity of the racemate or identifies umbralisib as the (S)-enantiomer.[5] This guide summarizes the known activity of umbralisib and highlights the current data gap regarding the specific activity of its (R)-enantiomer.
Data Presentation
Table 1: Kinase Inhibitory Activity of Umbralisib
| Compound | Target | IC50 (nM) |
| Umbralisib (TGR-1202) | PI3Kδ | 22.2 |
Note: Data for the individual (S)- and (R)-enantiomers are not publicly available in the reviewed literature. The IC50 value presented is for the compound TGR-1202, which has been identified as umbralisib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by umbralisib and a typical experimental workflow for evaluating its activity.
References
- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbralisib - Wikipedia [en.wikipedia.org]
A Pharmacokinetic Profile of Umbralisib, a Selective PI3K-delta and Casein Kinase 1-epsilon Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of Umbralisib. Notably, Umbralisib is developed and marketed as a single (S)-enantiomer.[1][2][3][4] Consequently, a direct comparative analysis of its R- and S-enantiomers is not applicable in the context of the clinically approved drug. This document will focus on the established pharmacokinetic parameters of the active (S)-enantiomer, alongside detailed experimental methodologies relevant to the study of chiral compounds and a visualization of its signaling pathway.
Pharmacokinetic Profile of Umbralisib
The pharmacokinetic properties of Umbralisib have been characterized in adult patients. Following oral administration, Umbralisib is absorbed and eventually eliminated primarily through feces. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~4 hours[5] |
| Protein Binding | >99.7%[5] |
| Apparent Central Volume of Distribution | 312 L[5] |
| Metabolism | Primarily metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes in vitro.[1][2][5] |
| Route of Elimination | Approximately 81% recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug) after a single radiolabeled 800 mg dose.[2][5] |
| Effective Half-life | Approximately 91 hours[1][2][5] |
| Apparent Clearance | 15.5 L/h[2][5] |
Food Effect: The bioavailability and concentration of Umbralisib are increased when administered with food.[5]
Signaling Pathway of Umbralisib
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[6] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[7][8][9] By inhibiting PI3Kδ, which is highly expressed in B-cells, Umbralisib disrupts signaling downstream of the B-cell receptor, a key driver in certain B-cell malignancies.[5] The inhibition of CK1ε is also implicated in the pathogenesis of lymphoid malignancies.[2]
Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.
Experimental Protocols
While a specific, detailed protocol for the pharmacokinetic analysis of Umbralisib enantiomers is not publicly available, a general workflow for the analysis of chiral drugs in biological matrices can be described. This typically involves sample preparation, chromatographic separation of enantiomers, and detection by mass spectrometry.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the drug from a biological matrix (e.g., plasma) and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analyte of interest with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
2. Enantioselective Chromatographic Separation
-
Objective: To separate the enantiomers of the chiral drug.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.
-
Chiral Stationary Phase (CSP): A column with a chiral selector is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used.
-
Mobile Phase: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best separation of the enantiomers. For HPLC, this could be a mixture of hexane and a polar organic modifier like ethanol or isopropanol. For SFC, supercritical CO2 is used with a co-solvent.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To quantify the separated enantiomers with high sensitivity and selectivity.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like Umbralisib.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the drug and then monitoring for a specific product ion after fragmentation. This provides high specificity.
The following diagram illustrates the general experimental workflow for the pharmacokinetic analysis of a chiral drug.
Caption: General workflow for chiral drug pharmacokinetic analysis.
Conclusion
Umbralisib is a single (S)-enantiomer drug that acts as a dual inhibitor of PI3Kδ and CK1ε. Its pharmacokinetic profile is characterized by a long half-life, high protein binding, and primary elimination through feces. The analytical methods for characterizing chiral drugs like Umbralisib require specialized enantioselective techniques to ensure accurate quantification. Due to the single-enantiomer nature of the approved drug, a direct comparison of its pharmacokinetic profile with the (R)-enantiomer is not relevant to its clinical use.
Note: In June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq) due to safety concerns.[1]
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of Umbralisib R-enantiomer in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Umbralisib R-enantiomer, also known as TGR-1202 R-enantiomer, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe management and disposal of this PI3K delta inhibitor.
Core Disposal Procedures for this compound
The primary methods for the disposal of this compound involve treatment as a hazardous chemical waste, in accordance with local, state, and federal regulations.[1][2] The material should be handled by a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1] It is imperative not to discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Step-by-Step Laboratory Disposal Protocol:
-
Collection: Collect waste this compound in suitable, closed, and properly labeled containers.[1]
-
Storage: Store the sealed containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3] The storage area should be secure, and access should be limited to authorized personnel.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles with side-shields, and impervious clothing when handling the waste.[2][3]
-
Avoid Dust and Aerosol Formation: Handle the compound in a manner that avoids the formation of dust and aerosols.[1][2][3] Use in a well-ventilated area, preferably with exhaust ventilation.[2][3]
-
Spill Management: In case of a spill, prevent further leakage and keep the product away from drains or water courses.[2][3] Absorb spills with an inert, finely-powdered liquid-binding material such as diatomite.[2][3] Decontaminate surfaces by scrubbing with alcohol.[2][3]
-
Disposal of Contaminated Materials: Adhered or collected material from spills, as well as contaminated packaging, should be promptly disposed of in accordance with appropriate laws and regulations.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste management company.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Incineration Temperature | Not Specified | N/A |
| Recommended Neutralizing Agents | Not Specified | N/A |
| Concentration for Chemical Degradation | Not Specified | N/A |
| Contact Time for Inactivation | Not Specified | N/A |
Researchers should consult with their institution's environmental health and safety (EHS) department to establish specific and compliant disposal procedures.
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not provided in the available safety and regulatory documents. The development of such protocols would require specific laboratory investigation to determine effective and safe methods for chemical degradation.
Disposal Workflow
The logical flow for the proper disposal of this compound in a laboratory setting is illustrated in the following diagram.
It is important to note that while the FDA has provided instructions for patients to dispose of unused Ukoniq (the formulated drug containing umbralisib) in household trash after mixing it with an unappealing substance, this procedure is not appropriate for the pure this compound compound in a laboratory setting.[4][5] Laboratory chemical waste requires more stringent handling and disposal methods to ensure the safety of personnel and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
